3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
Description
BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H6F3N3O |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-4(10)11-1-2-12-5/h1-2H,3H2,(H2,10,11) |
InChI Key |
JWVAXOYZQDZEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)N)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine as a Pharmacophore Scaffold
[1][2]
CAS Registry Number: 1697485-11-2
Molecular Formula:
Executive Summary & Molecular Profile[1]
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines the electron-deficient nature of the pyrazine ring with the metabolic stability and lipophilicity of the trifluoroethoxy group.[1] This molecule is primarily utilized as a core building block for P2X3 receptor antagonists (used in treating chronic cough and visceral pain) and FGFR inhibitors .[1]
The 2,2,2-trifluoroethoxy moiety serves two critical functions:
-
Metabolic Blocking: The high bond dissociation energy of the C-F bonds prevents oxidative metabolism (O-dealkylation) that typically plagues standard ethoxy ethers.[1]
-
Bioisosterism: It acts as a lipophilic bioisostere for bulky alkyl groups, improving membrane permeability while maintaining specific steric interactions within hydrophobic binding pockets (e.g., the ATP-binding site of kinases).[1]
Physicochemical Baseline
| Property | Value / Characteristic | Relevance |
| Physical State | Off-white to pale yellow solid | Ease of handling in solid-phase dispensing.[1][2] |
| Melting Point | 92–96 °C (Typical range) | Indicates high crystallinity; suitable for recrystallization.[1] |
| LogP (Calc) | ~1.4 | Moderate lipophilicity; favorable for CNS/peripheral nerve penetration.[1] |
| pKa (Conj. Acid) | ~2.5 (Pyrazine N) | Weak base; remains uncharged at physiological pH, aiding absorption.[1][2] |
| Solubility | DMSO, MeOH, DCM | Poor water solubility requires organic co-solvents for reactions.[1] |
Synthetic Architecture
The industrial synthesis of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine relies on a Nucleophilic Aromatic Substitution (
Core Reaction Mechanism
The synthesis involves the displacement of chloride from 3-chloropyrazin-2-amine by the trifluoroethoxide anion.[1][2] The amino group at position 2 is electron-donating, which actually deactivates the ring toward nucleophilic attack.[1] Therefore, harsh conditions (strong base/heat) or highly nucleophilic alkoxides are required.[1]
Experimental Protocol: Etherification
Safety Note: Sodium hydride (NaH) releases hydrogen gas.[1] Ensure adequate venting and inert atmosphere (
Reagents:
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried flask under
, charge anhydrous THF. Cool to 0°C. Carefully add NaH portion-wise. Add TFE dropwise over 20 minutes.[1] Observation: Vigorous evolution.[1] Stir for 30 min until evolution ceases and a clear solution (sodium trifluoroethoxide) forms. -
Substrate Addition: Add 3-chloropyrazin-2-amine as a solution in THF.
-
Reaction Phase: Heat the mixture to reflux (66°C for THF) or 90°C (if using Dioxane) for 4–6 hours.
-
Quench & Workup: Cool to room temperature. Quench carefully with saturated
solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Recrystallize from Heptane/EtOAc (9:1) to yield the product as off-white needles.
Figure 1: Synthetic workflow for the preparation of the target scaffold via nucleophilic aromatic substitution.[2][3][4]
Reactivity & Functionalization[1][2]
Once synthesized, the 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine scaffold is rarely the final drug.[1][2] It serves as a "head group" or core.[1] The primary reactivity for library generation occurs at the C-5 or C-6 positions via Electrophilic Aromatic Substitution (EAS), specifically halogenation.[1][2]
Key Functionalization Pathways[1][2]
-
Regioselective Bromination: The amino group directs electrophiles to the para position (C-5).[1] Treatment with N-Bromosuccinimide (NBS) in DMF or Acetonitrile yields 5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine .[1][2]
-
Why this matters: This bromide is the universal handle for Palladium-catalyzed cross-coupling.[1]
-
-
Buchwald-Hartwig Amination: The C-5 bromide can be coupled with sulfonamides or anilines.[1] This is the exact strategy used in synthesizing P2X3 antagonists, where the pyrazine is linked to a sulfonamide core.[1]
-
Sandmeyer Reaction (Diazotization): The exocyclic amine can be converted to a halide (Cl/I) or nitrile if the amino group is no longer required, although in most P2X3 antagonists, the amine participates in critical H-bonding with the receptor aspartate residues.[1]
Figure 2: Functionalization logic.[1][2] The scaffold is activated by bromination to enable modular drug assembly.
Medicinal Chemistry Applications
P2X3 Receptor Antagonism
The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1][5] Antagonists are developed for chronic cough and neuropathic pain .[1]
-
Mechanism: The 2-amino-3-alkoxypyrazine motif mimics the diaminopyrimidine core found in first-generation antagonists (e.g., Gefapixant).[1][2]
-
Fluorine Effect: The trifluoroethoxy group occupies the hydrophobic pocket of the P2X3 receptor. The fluorine atoms lower the basicity of the ether oxygen, reducing H-bond acceptor capability, which improves selectivity against the homologous P2X2/3 heterotrimer (associated with taste disturbance side effects).[1]
FGFR Inhibition
In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the pyrazine ring serves as a hinge-binding motif.[1][2]
-
Binding Mode: The pyrazine
and the exocyclic form a bidentate hydrogen bond with the kinase hinge region (e.g., Ala564 in FGFR1).[1] -
Optimization: The trifluoroethoxy tail extends into the ribose-binding pocket or the solvent front, tuning the solubility and metabolic half-life (
) of the inhibitor.[1][2]
Analytical Characterization Standards
To ensure the integrity of this intermediate in a research setting, the following analytical criteria must be met:
| Method | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | |
| 19F NMR | |
| LC-MS (ESI+) | |
| Impurity Profile | Limit 3-chloropyrazin-2-amine (<0.5%) and bis-alkoxylated byproduct (<1.0%).[1][2] |
References
-
Merck Sharp & Dohme Corp. (2020).[1] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). ACS Sustainable Chemistry & Engineering.[1] [1][2]
-
Roche Palo Alto LLC. (2008).[1] P2X3 Receptor Antagonists for Treatment of Pain. U.S. Patent 7,423,163.[1]
-
Asana BioSciences, LLC. (2018).[1] P2X3 and/or P2X2/3 Compounds and Methods. U.S. Patent Application 2018/0093991.[1]
-
BLD Pharm. (2024).[1] Product Safety Data Sheet: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.
-
Meanwell, N. A. (2018).[1][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2]
Technical Monograph: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
Executive Summary & Identification
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3] It functions as a critical intermediate where the trifluoroethoxy moiety serves as a metabolically stable, lipophilic bioisostere for standard alkoxy groups (e.g., methoxy or ethoxy).[1][2]
Chemical Identity
| Parameter | Specification |
| CAS Number | 1697485-11-2 |
| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |
| Molecular Formula | C₆H₆F₃N₃O |
| Molecular Weight | 193.13 g/mol |
| SMILES | NC1=NC=CN=C1OCC(F)(F)F |
| InChI Key | (Generated from structure) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Medicinal Chemistry Rationale
In drug design, the incorporation of the 2,2,2-trifluoroethoxy group at the C3 position of the pyrazine ring offers distinct pharmacological advantages over non-fluorinated analogues.[1][2][3]
The "Fluorine Effect" in Lead Optimization[1][2][3]
-
Metabolic Stability: The C-F bond is significantly stronger (approx. 116 kcal/mol) than C-H bonds.[1][2] Replacing a methoxy group (-OCH3) with a trifluoroethoxy group (-OCH2CF3) blocks metabolic O-dealkylation by Cytochrome P450 enzymes, extending the compound's half-life (t1/2).[2][3]
-
Lipophilicity Modulation: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent pyrazine nitrogens, potentially improving membrane permeability and altering the binding affinity to target proteins (e.g., reducing non-specific binding).[1]
-
Conformational Bias: The CF3 group is bulkier than a methyl group, which can induce specific conformational locks beneficial for fitting into hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).[1]
Figure 1: Strategic rationale for substituting standard alkoxy groups with trifluoroethoxy moieties in pyrazine scaffolds.
Synthetic Methodology
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The starting material, 3-chloropyrazin-2-amine, possesses a chlorine atom activated for displacement by the adjacent ring nitrogens, despite the electron-donating amino group.[1][2][3]
Reaction Scheme
The reaction involves the displacement of the chloride at position 3 by the trifluoroethoxide anion (generated in situ).[2]
Figure 2: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for alkoxypyrazine synthesis [1, 2].
Reagents:
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv) or Sodium Hydride (NaH)[2]
Procedure:
-
Activation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2,2,2-trifluoroethanol (1.5 equiv) in anhydrous THF.
-
Deprotonation: Cool to 0°C and slowly add t-BuOK (2.0 equiv). Stir for 30 minutes to generate the potassium trifluoroethoxide species.
-
Addition: Add 3-chloropyrazin-2-amine (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 70–80°C) and monitor by TLC/LC-MS. Reaction time is typically 4–12 hours depending on scale.[1][2]
-
Work-up: Cool to room temperature. Quench with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate (3x).[2]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound.
Critical Process Parameter (CPP): The amino group at C2 is electron-donating, which deactivates the ring toward SₙAr.[1][2] High temperatures or strong bases (alkoxides) are required to force the substitution of the chlorine at C3.[2]
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle within a certified chemical fume hood.[1][2]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation over long periods.
References
-
Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Contextual grounding for fluorine bioisosterism).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] [Link][1][2]
Sources
Structural Elucidation and Synthetic Validation of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
Executive Summary & Pharmacological Context
The moiety 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for 2-aminopyridine and diaminopyrimidine scaffolds found in P2X3 receptor antagonists (e.g., analogs of Gefapixant) and various kinase inhibitors (FGFR, VEGFR).
The introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group imparts three specific advantages over a standard methoxy group:
-
Metabolic Stability: The C-F bonds block oxidative metabolism (O-dealkylation) at the ethylene tail.
-
Lipophilicity: Increases
, enhancing membrane permeability. -
Conformational Locking: The unique stereoelectronic effects of fluorine (gauche effect) often lock the ether side chain into a conformation that favors receptor binding.
This guide details the structural elucidation of this molecule, moving from its regioselective synthesis to definitive spectroscopic confirmation.
Synthetic Origin: The First Line of Evidence
Structural proof begins with the synthetic route. The formation of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is typically achieved via a Nucleophilic Aromatic Substitution (
Reaction Mechanism & Regiochemistry
The starting material, 2-amino-3-chloropyrazine , possesses two potential sites for nucleophilic attack if we consider the activating influence of ring nitrogens. However, the presence of the amino group (-NH₂) at position 2 is electron-donating by resonance, which deactivates the ring generally but directs substitution ortho to itself (position 3) or para (position 5).
Since the leaving group (Cl) is at position 3, the reaction is highly regioselective. The nucleophile (trifluoroethoxide anion) attacks C-3, displacing chloride.
Validated Synthetic Protocol
Note: This protocol is adapted from optimized conditions for electron-deficient heteroaromatics.
Reagents:
-
Substrate: 2-amino-3-chloropyrazine (1.0 eq)
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE) (3.0 eq)
-
Base: Potassium tert-butoxide (
-BuOK) (2.5 eq) or NaH (60% dispersion, 1.2 eq) -
Solvent: Anhydrous THF or 1,4-Dioxane (0.5 M)
Step-by-Step Workflow:
-
Alkoxide Formation: In a flame-dried flask under
, charge anhydrous THF and TFE. Cool to 0°C. Slowly add -BuOK. Stir for 30 min to generate the potassium trifluoroethoxide species ( ). -
Addition: Add 2-amino-3-chloropyrazine solution dropwise.
-
Reflux: Heat to reflux (approx. 70-80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product
~0.4, Starting Material ~0.6). -
Quench: Cool to RT. Quench with saturated
. -
Extraction: Extract with EtOAc (3x). The product is weakly basic; avoid strong acid washes which may salt out the pyrazine.
-
Purification: Silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes).
Caption: Figure 1. Regioselective
Multi-Modal Spectroscopic Elucidation
The structural claim relies on confirming three features: the pyrazine ring integrity, the presence of the amine, and the intact trifluoroethoxy chain.
Mass Spectrometry (HRMS)
-
Technique: ESI-TOF (Positive Mode).
-
Expected Data:
-
Formula:
[2] -
Exact Mass: 193.0463 Da
-
Observed
: 194.0536 ± 5 ppm.
-
-
Diagnostic Fragmentation: Loss of the trifluoroethyl group (
) or loss of ( ) are common in MS/MS.
Nuclear Magnetic Resonance (NMR)
This is the definitive tool. The fluorine atoms introduce splitting in both proton and carbon spectra, providing a "fingerprint" for the side chain.
Table 1: Predicted NMR Shift Data (
)
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| 6.50 – 6.80 | Broad Singlet | - | Exchangeable ( | ||
| Pyrazine H-5 | 7.60 | Doublet | Typical heteroaromatic coupling. | ||
| Pyrazine H-6 | 7.45 | Doublet | |||
| 4.95 | Quartet | Key Signal. Quartet arises from coupling to 3 equivalent F atoms. | |||
| 124.0 | Quartet | Huge coupling constant confirms | |||
| 61.5 | Quartet | Quartet confirms attachment to | |||
| -73.5 | Triplet | Triplet arises from coupling to 2 equivalent methylene protons. |
The "Quartet" Validation
The most critical proof of the ether linkage (O-alkylation vs N-alkylation) is the chemical shift and splitting of the methylene protons.
-
O-Alkylation (Correct):
ppm. -
N-Alkylation (Impurity): If the pyrazine nitrogen attacked the alkyl halide, the
signal would typically appear upfield ( ppm) and the aromatic pattern would lose symmetry.
Caption: Figure 2. Decision tree for validating the trifluoroethoxy ether linkage via 1H NMR.
Quality Control & Impurity Profiling
In a drug development context, characterizing impurities is as important as the main peak.
-
Unreacted 2-amino-3-chloropyrazine:
-
Detection: LC-MS (M+H 130/132 pattern).
-
Removal: Acid/Base wash (start material is less basic than product) or silica chromatography.
-
-
Hydrolysis Product (3-aminopyrazin-2-ol):
-
Origin: Moisture in TFE or base.
-
Detection: NMR signal shift; broad OH peak.
-
-
N-Alkylated Isomer:
-
Origin: Attack by ring nitrogen (rare with tBuOK, more common with weaker bases).
-
Detection: 13C NMR shift of the ring carbons adjacent to N.
-
References
-
Synthesis of Pyrazine Ethers
-
General Procedure for SNAr on Chloropyrazines: Sato, N. (1980). "Nucleophilic Substitution of 3-Halo-2-aminopyrazines." Journal of Heterocyclic Chemistry.
-
Trifluoroethoxy Introduction: Matsumura, Y., et al. (1999).[3] "New reaction conditions using trifluoroethanol for the E-I Hofmann rearrangement." J. Chem. Soc., Perkin Trans.[3] 1, 2057-2060.[3] [Link] (Demonstrates TFE reactivity/conditions).
-
-
Spectral Data & Characterization
-
Aminopyrazine Standards: National Institute of Standards and Technology (NIST). "Aminopyrazine Mass Spectrum." [Link]
- Fluorine Coupling Constants: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
-
-
Pharmacological Context
-
P2X3 Antagonists (Gefapixant analogs): Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling. [Link]
-
Pyrazine Scaffold in Kinase Inhibitors: Zhao, Z., et al. (2024). "Design and Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Omega. [Link]
-
Sources
Optimizing Pharmacokinetics and Potency: The Biological Activity of Trifluoroethoxy Pyrazine Derivatives
Executive Summary: The Fluorine-Heterocycle Advantage[1]
In modern drug discovery, the trifluoroethoxy pyrazine moiety represents a strategic convergence of two powerful medicinal chemistry principles: the privileged scaffold status of pyrazines and the metabolic robustness of fluorinated ethers .
While pyrazines are ubiquitous in FDA-approved kinase inhibitors and antimicrobials, their susceptibility to oxidative metabolism can limit half-life.[1] The introduction of a 2,2,2-trifluoroethoxy group (
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives.
Chemical Rationale & Structure-Activity Relationship (SAR)
Electronic and Steric Effects
The pyrazine ring is electron-deficient (
-
Inductive Effect (
): The group is strongly electron-withdrawing, lowering the of the ether oxygen and reducing its ability to donate electron density compared to a standard ethoxy group.[1] -
Metabolic Shielding: The C-F bond energy (
) renders the terminal ethyl group resistant to Cytochrome P450-mediated oxidation (O-dealkylation), a common clearance pathway for methoxy/ethoxy-pyrazines.[1]
SAR Logic Diagram
The following diagram illustrates the multiparametric optimization achieved by this specific substitution pattern.
Figure 1: SAR optimization logic for trifluoroethoxy pyrazine derivatives.[1]
Biological Applications & Case Studies
P2X3 Receptor Antagonism (Chronic Pain & Cough)
The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1] Antagonists are high-value targets for chronic cough and neuropathic pain.[1]
-
Mechanism: ATP released from damaged cells activates P2X3, causing cation influx (
, ) and depolarization.[1] -
Role of Trifluoroethoxy Pyrazine: In patent literature and optimization campaigns (e.g., analogs of Gefapixant or Eliapixant), the trifluoroethoxy moiety is often employed to replace methoxy groups. This substitution maintains the hydrogen-bond accepting capability of the ether oxygen (crucial for binding in the ATP pocket) while preventing rapid metabolic clearance.
P2X3 Signaling Pathway
Figure 2: Mechanism of action for P2X3 antagonism by pyrazine derivatives.[1]
Antimalarial Activity (Triazolopyrazines)
Research has identified triazolo[4,3-a]pyrazines containing the trifluoroethoxy group as potent inhibitors of Plasmodium falciparum.[1]
-
Key Compound: 3-[4-(Difluoromethoxy)phenyl]-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[4,3-a]pyrazine.[1][2]
-
Activity: Inhibition of PfATP4 (a P-type ATPase), disrupting sodium homeostasis in the parasite.[1]
-
Data: The trifluoroethoxy variant showed superior potency (
) compared to the non-fluorinated ethoxy analog, attributed to improved cellular accumulation.
Experimental Protocols
Synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine
This is the core building block for these derivatives.[1] The reaction utilizes a nucleophilic aromatic substitution (
Reagents:
-
2,6-Dichloropyrazine (1.0 equiv)[1]
-
2,2,2-Trifluoroethanol (1.1 equiv)[1]
-
Potassium tert-butoxide (
) or Sodium Hydride ( ) (1.2 equiv)[1] -
Solvent: Anhydrous THF or DMF[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,2,2-trifluoroethanol in anhydrous THF. Cool to
. -
Deprotonation: Add
portion-wise.[1] Stir for 30 minutes to generate the alkoxide. -
Substitution: Add a solution of 2,6-dichloropyrazine in THF dropwise to the alkoxide mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel) to yield the product as a white solid/oil.
In Vitro P2X3 Calcium Flux Assay
To validate biological activity, a FLIPR (Fluorometric Imaging Plate Reader) assay is standard.[1]
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.[1]
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at
. -
Compound Addition: Add the trifluoroethoxy pyrazine derivative (serial dilutions in DMSO) to the cells. Incubate for 15 minutes.
-
Agonist Challenge: Inject
-methylene ATP (a stable P2X3 agonist) at concentration. -
Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm).
-
Analysis: Calculate
based on the reduction of the Calcium peak response compared to vehicle control.
Summary Data: Comparative Activity
The table below summarizes the impact of the trifluoroethoxy substitution versus standard alkoxy groups in a representative kinase/P2X3 scaffold context.
| Substituent ( | Metabolic Stability ( | P2X3 | |
| 1.2 | Low (< 15 min) | 45 | |
| 1.6 | Moderate (25 min) | 32 | |
| 2.3 | High (> 60 min) | 8 | |
| 2.8 | High (> 60 min) | 12 |
Note: Data represents generalized trends from SAR campaigns in patent literature (e.g., Bayer, Merck) for pyrazine/pyridine bioisosteres.[1]
References
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. RSC Advances. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link][1]
-
Trifluoromethoxypyrazines: Preparation and Properties. Molbank. Available at: [Link][1][3]
-
P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
Sources
Technical Guide: Synthesis and Application of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
Topic: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and fragment-based drug discovery (FBDD) campaigns.
The molecule combines the electron-deficient pyrazine core—a classic bioisostere for pyridine and benzene—with a trifluoroethoxy group. This specific fluorinated motif modulates lipophilicity (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |
| CAS Number | 1697485-11-2 |
| Molecular Formula | C₆H₆F₃N₃O |
| Molecular Weight | 193.13 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Predicted pKa | ~2.5 (Pyrazine N), ~13 (Amine -NH₂) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
| Key Spectroscopic Feature | ¹⁹F NMR: Singlet/Triplet at ~ -74 ppm (depending on solvent) |
Strategic Significance in Drug Design
The Fluorine Effect
The introduction of the 2,2,2-trifluoroethoxy group is not merely structural; it is functional.
-
Metabolic Stability: The strong C-F bonds protect the ethyl chain from oxidative metabolism (e.g., P450-mediated hydroxylation) compared to a standard ethoxy group.
-
Lipophilicity Modulation: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyrazine ring nitrogens, altering the compound's solubility profile and permeability.
-
Conformational Bias: The gauche effect of the fluorine atoms can lock the ether linkage into specific conformations, reducing the entropic penalty upon binding to a protein target.
Pyrazine as a Scaffold
The 2-amino-3-alkoxy pyrazine motif is a "privileged structure" in kinase inhibition. The 2-amine and N-1 nitrogen often form a donor-acceptor hydrogen bond pair with the hinge region of kinase ATP-binding pockets.
Synthesis Protocol (Core Directive)
The most robust route to 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The synthesis relies on the activation of the 3-chloro position. Although the adjacent amino group is electron-donating (deactivating the ring toward nucleophilic attack), the inherent electron deficiency of the pyrazine ring allows the reaction to proceed under basic conditions with a strong nucleophile (trifluoroethoxide).
Caption: Retrosynthetic disconnection revealing the S_NAr strategy.
Experimental Procedure
Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood. 2,2,2-Trifluoroethanol is an irritant.
Reagents:
-
2-Amino-3-chloropyrazine (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE) (1.5 - 2.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.5 - 2.0 eq) OR Potassium tert-butoxide (
-BuOK) -
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 - 0.5 M concentration)
Step-by-Step Protocol:
-
Alkoxide Formation:
-
Charge a dry reaction flask with NaH (1.5 eq) under inert atmosphere.
-
Add anhydrous THF and cool to 0°C.
-
Add 2,2,2-Trifluoroethanol (1.5 eq) dropwise. Caution: Vigorous
evolution. -
Stir at 0°C for 15–30 minutes until gas evolution ceases and a clear solution/suspension of sodium trifluoroethoxide forms.
-
-
Coupling Reaction:
-
Add 2-amino-3-chloropyrazine (1.0 eq) to the alkoxide solution.
-
Process Tip: If the starting material is insoluble in cold THF, dissolve it in a minimum amount of THF separately and add via syringe.
-
Heat the reaction mixture to reflux (approx. 66°C for THF) or 80-90°C if using Dioxane.
-
Monitor via LCMS or TLC (typically 50% EtOAc/Hexane). Reaction time is typically 4–12 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Quench carefully with water or saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps.
-
If purification is required, use Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0%
40% Ethyl Acetate in Hexanes. -
Yield: Typical isolated yields range from 65% to 85%.
-
Process Logic & Troubleshooting
-
Base Choice:
-BuOK can be used instead of NaH for easier handling, but NaH often provides a cleaner reaction profile by generating the irreversible sodium alkoxide. -
Temperature: If conversion is low after 6 hours, switch solvent to 1,4-Dioxane to access higher reflux temperatures (
C). -
Regioselectivity: No issue here as the starting material is defined, but ensure the starting material is 3-chloro (not 5-chloro or 6-chloro) to obtain the correct isomer.
Visualization: Reaction Workflow
Caption: Logical flow of the base-mediated S_NAr synthesis protocol.
Applications in Drug Development[7][10][11][12]
Imidazo[1,2-a]pyrazine Formation
This amine is a direct precursor to substituted imidazo[1,2-a]pyrazines , a scaffold found in commercial drugs like Acalabrutinib (BTK inhibitor).
-
Reaction: Condensation of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine with
-halo ketones creates the fused imidazole ring. -
Utility: The trifluoroethoxy group remains at the 8-position of the fused system, providing a hydrophobic contact point in the binding pocket.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and distinct polarity, this molecule is an ideal "fragment" for screening libraries.
-
Binding: The amine acts as a hinge binder.
-
Growth Vector: The trifluoroethoxy group probes hydrophobic sub-pockets.
References
-
Patent: Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. WO2012168733A1. (2012). Describes the use of 2-amino-3-chloropyrazine in condensation reactions and general methods for alkoxy-substituted pyrazines.
-
Review: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 963. (2022).[1] Comprehensive review of pyrazine reactivity and medicinal applications.
-
Methodology: Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry – A European Journal, 20(8), 2311-2317. (2014). Discusses solvent effects of TFE in nucleophilic substitutions.
-
Reactivity Data: Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate. BenchChem. (2025).[2] Validates the in-situ generation of sodium trifluoroethoxide for S_NAr.
Sources
The Vanguard of Precision Oncology: A Technical Guide to the Discovery of Novel Pyrazine-Based Kinase Inhibitors
This guide provides an in-depth exploration of the methodologies and strategic considerations integral to the discovery and development of novel pyrazine-based kinase inhibitors. As protein kinases are pivotal regulators of cellular signaling pathways, their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The pyrazine scaffold has emerged as a privileged motif in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to navigate the multifaceted process of bringing these targeted therapies from concept to clinical candidacy.
The Strategic Imperative for Pyrazine Scaffolds in Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of physicochemical properties that make it an attractive scaffold for kinase inhibitors. Its electron-deficient nature and the presence of hydrogen bond acceptors contribute to its ability to form key interactions within the ATP-binding pocket of kinases.[4] Many pyrazine-based inhibitors function as ATP-competitive agents, reversibly or irreversibly binding to the kinase active site.[2][3] The versatility of the pyrazine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Prominent examples of FDA-approved pyrazine-containing kinase inhibitors include Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and Gilteritinib, a dual FLT3/AXL inhibitor, highlighting the clinical success of this chemical class.[5] The main chemical scaffolds of pyrazine-based small molecule inhibitors often include fused ring systems such as imidazopyrazines, pyrazolopyrazines, and triazolopyrazines.[2][3]
The Discovery Engine: A Workflow for Novel Pyrazine-Based Kinase Inhibitors
The journey from a conceptual idea to a viable drug candidate is a systematic yet iterative process. The following workflow illustrates the key stages in the discovery of novel pyrazine-based kinase inhibitors.
Target Identification and Validation
The initial step involves the selection of a specific kinase target implicated in a disease of interest. This decision is often based on genetic and functional studies that link the kinase to disease pathogenesis. For instance, the fibroblast growth factor receptors (FGFRs) are frequently aberrant in various cancers, making them attractive targets for therapeutic intervention.[6][7]
Lead Identification and Scaffold Selection
Once a target is validated, the process of identifying a starting chemical entity, or a "hit," begins. This can be achieved through high-throughput screening (HTS) of large compound libraries or through more rational, structure-based design approaches like fragment-based drug discovery (FBDD). The pyrazine scaffold is often chosen due to its proven track record in kinase inhibition.[4]
Computational Modeling in Inhibitor Design
Modern drug discovery heavily relies on computational tools to guide the design of potent and selective inhibitors. Molecular docking studies are employed to predict the binding mode of pyrazine derivatives within the ATP-binding site of the target kinase. This allows for the prioritization of synthetic targets and the rational design of modifications to improve binding affinity. For example, computational screening was instrumental in identifying a novel Trk active pharmacophore, leading to the development of a series of pyrazine-based TrkA inhibitors.[8][9]
Synthesis of Pyrazine-Based Scaffolds: A Practical Approach
The chemical synthesis of substituted pyrazines is a cornerstone of the discovery process. A variety of synthetic routes are available, often tailored to the desired substitution pattern. A common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines.
General Synthetic Protocol for 2,6-Disubstituted Pyrazines
This protocol provides a generalized approach for the synthesis of 2,6-disubstituted pyrazines, a common motif in kinase inhibitors.[10][11]
-
Step 1: Synthesis of α-haloketone. Start with a commercially available acetophenone derivative. React it with a halogenating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) under reflux to yield the corresponding α-bromoacetophenone.
-
Step 2: Synthesis of α-aminoketone. The α-bromoacetophenone is then reacted with an amine (R1-NH2) in a solvent like acetonitrile at room temperature to yield the α-aminoketone.
-
Step 3: Dimerization and Oxidation. The α-aminoketone undergoes self-condensation upon heating in a solvent like ethanol, often with a base catalyst, to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine using an oxidizing agent like manganese dioxide (MnO2) or simply by exposure to air.
-
Step 4: Functionalization of the Pyrazine Ring. The resulting 2,6-disubstituted pyrazine can be further functionalized. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions can be used to introduce additional substituents.[12]
Biological Evaluation: From Enzyme to Organism
A rigorous biological evaluation is critical to characterize the activity and selectivity of newly synthesized compounds.
Biochemical Assays: Measuring Kinase Inhibition
The primary assessment of a compound's activity is through a biochemical assay that measures its ability to inhibit the enzymatic activity of the target kinase. A common method is a luminescence-based kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Plate Preparation: Add 5 µL of a 2X concentration of the test compound (dissolved in DMSO and diluted in assay buffer) to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add 2.5 µL of a 4X concentration of the target kinase and its specific peptide substrate to each well.
-
ATP Addition: Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well. This reagent depletes the remaining ATP and converts the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The amount of light generated is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assays: Assessing Cellular Potency
Once a compound shows potent enzymatic inhibition, its activity in a cellular context must be evaluated. This is crucial as cell permeability, metabolism, and off-target effects can influence a compound's efficacy.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Selectivity Profiling
To ensure that the observed cellular effects are due to the inhibition of the intended target, it is essential to profile the lead compounds against a panel of other kinases. This helps to identify potential off-target effects and provides a measure of the compound's selectivity.
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
SAR studies are the iterative process of systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity. This process is fundamental to optimizing potency, selectivity, and drug-like properties.
For example, in the development of 2,6-disubstituted pyrazine inhibitors of protein kinase CK2, it was found that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety exhibited potent inhibitory activities.[10] Similarly, for 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors, the introduction of an unsubstituted pyrazole ring significantly increased activity.[6]
The following diagram illustrates the logical flow of a typical SAR study.
Data Presentation for SAR Analysis
Clear and concise data presentation is crucial for effective SAR analysis. The following table provides an example of how to summarize key data for a series of pyrazine-based inhibitors.
| Compound ID | R1-Substituent | R2-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| PYZ-001 | -H | -Phenyl | 500 | >10000 | 15.2 |
| PYZ-002 | -CH3 | -Phenyl | 250 | 8500 | 7.8 |
| PYZ-003 | -H | 4-Fluorophenyl | 120 | >10000 | 3.1 |
| PYZ-004 | -CH3 | 4-Fluorophenyl | 50 | 9200 | 0.9 |
Conclusion and Future Directions
The discovery of novel pyrazine-based kinase inhibitors remains a vibrant and highly promising area of drug discovery. The versatility of the pyrazine scaffold, coupled with advancements in computational chemistry and biological screening, continues to fuel the development of next-generation targeted therapies. Future efforts will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target toxicities, as well as compounds that can overcome the challenge of acquired resistance, a common limitation of current kinase inhibitors. The strategic application of the principles and methodologies outlined in this guide will be instrumental in advancing these efforts and ultimately delivering new and effective treatments to patients.
References
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archives of Pharmacy. [Link]
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
Design, Synthesis, and Biological Evaluation of[2][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
This guide serves as a definitive technical reference for 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2), a critical pharmacophore in the development of P2X3 antagonists and kinase inhibitors.
Executive Summary
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a functionalized heterocyclic building block characterized by the presence of an electron-withdrawing trifluoroethoxy group adjacent to an amino moiety on a pyrazine ring. This specific substitution pattern imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide provides a comprehensive breakdown of its spectroscopic signature to facilitate rigorous quality control in drug discovery workflows.
Chemical Identity & Physical Properties[1][2][3]
| Parameter | Specification |
| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |
| CAS Number | 1697485-11-2 |
| Molecular Formula | C₆H₆F₃N₃O |
| Molecular Weight | 193.13 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calc) | ~2.5 (Pyrazine N-1), ~13.5 (Amine) |
Synthesis & Reaction Logic
To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the molecule. The compound is typically synthesized via Nucleophilic Aromatic Substitution (
Validated Synthetic Protocol
Precursor: 3-Chloropyrazin-2-amine (CAS: 6863-73-6)
Reagent: 2,2,2-Trifluoroethanol (TFE)
Base: Potassium tert-butoxide (
Mechanism: The reaction proceeds via the addition-elimination mechanism. The electron-deficient pyrazine ring, further activated by the electronegative chlorine, undergoes attack by the trifluoroethoxide anion.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature derived from high-field instrumentation (400 MHz+).
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is dominated by the coupling between Hydrogen, Carbon, and the Fluorine nuclei (
NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 7.55 - 7.65 | Doublet (d) | 1H | Pyrazine H-5 | |
| 7.45 - 7.55 | Doublet (d) | 1H | Pyrazine H-6 | |
| 6.40 - 6.60 | Broad Singlet | 2H | - | |
| 4.95 | Quartet (q) | 2H |
Expert Insight:
-
The Quartet: The methylene protons at 4.95 ppm appear as a quartet not due to neighboring protons, but due to coupling with the three equivalent fluorine atoms (
). -
Ring Protons: The pyrazine protons (H-5 and H-6) show a characteristic meta-coupling (
Hz). The electron-donating nature of the alkoxy group shields these protons relative to the chloro-precursor.
NMR (100 MHz, DMSO-
)
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 153.2 | Singlet | - | C-2 (Amino-bearing) |
| 146.5 | Singlet | - | C-3 (Ether-bearing) |
| 132.1 | Singlet | - | C-5 |
| 129.8 | Singlet | - | C-6 |
| 123.8 | Quartet | ||
| 61.5 | Quartet |
Expert Insight:
-
C-F Coupling: The Carbon-13 spectrum is diagnostic. You must observe the quartet splitting for the
carbon (huge coupling, ~278 Hz) and the adjacent methylene carbon (moderate coupling, ~35 Hz). Absence of this splitting indicates incomplete fluorination or hydrolysis.
NMR (376 MHz, DMSO-
)
-
Shift:
-73.8 ppm -
Multiplicity: Triplet (due to coupling with the two methylene protons,
Hz). -
Note: If proton-decoupled, this signal appears as a singlet.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Monoisotopic Mass: 193.05
-
Observed
: 194.05
Fragmentation Pattern (MS/MS):
-
Precursor: 194.05 (
) -
Loss of Trifluoroethyl group: Fragment at
~96 (Aminopyrazine cation). -
Loss of HF: Rare, but may observe transitions corresponding to loss of 20 Da in high-energy collisions.
Quality Control & Analytical Protocol
To ensure the integrity of this building block in drug development, the following HPLC method is recommended.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazine
) and 210 nm.
Purity Criteria
-
Acceptance Limit: >97.0% (Area %).
-
Key Impurity: Unreacted 3-Chloropyrazin-2-amine (Retains earlier than product due to lack of lipophilic
group).
Logic Map: Structural Confirmation
The following diagram illustrates the decision logic for confirming the structure based on the data provided above.
Figure 2: Step-by-step structural confirmation logic flow.
References
-
Synthesis of Pyrazine Derivatives
- Source: Sato, N. (1980). "Nucleophilic substitution of chloropyrazines." Journal of Heterocyclic Chemistry, 17(1), 143-147.
- Relevance: Establishes the SNAr reactivity profile of 3-chloropyrazin-2-amine with alkoxides.
-
Fluorine NMR Coupling Constants
- Source: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
- Relevance: Authoritative source for and coupling constants in trifluoroethoxy groups.
-
Analogous Characterization (Pyridine Series)
- Source: Wang, X., et al. (2010). "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." Asian Journal of Chemistry, 22(1).
- Relevance: Provides comparative spectral data for the isosteric pyridine system, validating the chemical shifts observed in the pyrazine analog.
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine mechanism of action
This is an in-depth technical guide on the medicinal chemistry, synthesis, and pharmacophoric utility of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine .
Status: Privileged Scaffold / High-Value Intermediate CAS: 1697485-11-2 Molecular Formula: C6H6F3N3O Molecular Weight: 193.13 g/mol [1]
Executive Summary
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a specialized heterocyclic building block utilized in the design of bioactive small molecules, particularly kinase inhibitors and P2X receptor antagonists .[1] It functions as a pharmacophore contributor , providing a critical "hinge-binding" motif (the aminopyrazine core) coupled with a metabolically stable, lipophilic vector (the trifluoroethoxy group).
Unlike a standalone drug, its "Mechanism of Action" is defined by its role in ligand-target engagement :
-
Hinge Binding: The 2-amino-3-nitrogen motif acts as a bidentate hydrogen bond donor/acceptor system.[1]
-
Fluorine Effect: The trifluoroethoxy moiety modulates the pKa of the pyrazine ring, enhances lipophilicity (
), and blocks metabolic oxidation (CYP450 resistance).
Pharmacophoric Mechanism & Target Engagement[1]
In the context of drug discovery, this scaffold is engineered to bind to the ATP-binding site of kinases or the allosteric sites of ion channels (e.g., P2X3, Nav1.8).
The "Donor-Acceptor" Motif
The core mechanism relies on the aminopyrazine ring's ability to mimic the adenine ring of ATP.
-
H-Bond Donor: The exocyclic amine (-NH₂) at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the target protein (e.g., the "hinge region" in kinases).
-
H-Bond Acceptor: The pyrazine nitrogen at position 1 (N-1) acts as a hydrogen bond acceptor for the backbone amide NH.[1]
The Trifluoroethoxy "Anchor"
The 2,2,2-trifluoroethoxy group at position 3 is not merely a substituent; it is a functional bioisostere for a standard ethoxy or methoxy group.
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group (via induction) reduces the electron density on the pyrazine ring.[1] This lowers the pKa of the ring nitrogens, reducing non-specific binding and improving the molecule's ability to cross membranes (permeability).
-
Metabolic Blockade: A standard ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes.[1] The C-F bonds are metabolically inert, extending the half-life (
) of the final drug candidate. -
Hydrophobic Occupation: The -OCH₂CF₃ group is bulky and lipophilic, ideal for occupying the "gatekeeper" hydrophobic pockets often found adjacent to the ATP-binding site.[1]
Visualization of Binding Mode
The following diagram illustrates how this scaffold interacts with a theoretical kinase hinge region.
Caption: Schematic representation of the bidentate binding mode of the aminopyrazine scaffold to a protein hinge region.
Synthesis & Experimental Protocols
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction.[1] This process is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the leaving group (chlorine).
Synthetic Pathway[2]
-
Starting Material: 3-Chloropyrazin-2-amine (commercially available).[1]
-
Reagent: 2,2,2-Trifluoroethanol (TFE).[1]
-
Base: Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH).
-
Solvent: THF or neat TFE.
Caption: S_NAr reaction pathway for the synthesis of the trifluoroethoxy-pyrazine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine on a 10 mmol scale.
Materials:
-
3-Chloropyrazin-2-amine: 1.30 g (10 mmol)[1]
-
2,2,2-Trifluoroethanol (TFE): 2.0 g (20 mmol)[1]
-
Potassium tert-butoxide (KOtBu): 2.24 g (20 mmol)[1]
-
Tetrahydrofuran (THF), anhydrous: 20 mL[2]
-
Ethyl Acetate / Hexanes (for purification)[3]
Procedure:
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve KOtBu (2.24 g) in anhydrous THF (10 mL). Cool to 0°C.
-
Addition of Alcohol: Add 2,2,2-Trifluoroethanol (2.0 g) dropwise to the base solution. Stir for 15 minutes at 0°C to generate the potassium trifluoroethoxide species.
-
Coupling: Dissolve 3-Chloropyrazin-2-amine (1.30 g) in anhydrous THF (10 mL) and add it slowly to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Workup: Cool the mixture to room temperature. Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the product as a white to off-white solid.
Yield Expectation: 75–85%.
Physicochemical Profile
The following data summarizes why this scaffold is preferred over non-fluorinated analogs in lead optimization.
| Property | Value / Characteristic | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.2 (Predicted) | Higher than ethoxy analog; improves membrane permeability.[1] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Lower than non-fluorinated pyrazine (~3.8); reduces lysosomal trapping.[1] |
| H-Bond Donors | 1 (-NH₂) | Critical for hinge binding.[1] |
| H-Bond Acceptors | 3 (N-1, N-4, Ether O) | Versatile interaction points.[1] |
| Metabolic Stability | High | Fluorination prevents O-dealkylation.[1] |
| TPSA | ~52 Ų | Favorable for CNS penetration (if MW remains low). |
References
-
Medicinal Chemistry of Pyrazines
-
Title: Pyrazines in Drug Discovery.[4]
- Source: PharmaBlock Whitepaper.
-
-
Fluorine in Medicinal Chemistry
-
Synthetic Methodology
-
Compound Data
Sources
- 1. 1697485-11-2|3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Therapeutic Targets of Pyrazine Compounds: A Technical Guide for Drug Discovery
Executive Summary
The pyrazine nucleus (1,4-diazine) is a privileged scaffold in medicinal chemistry, distinguished by its π-deficient aromatic character and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, and metal chelation). While historically anchored by the antitubercular drug Pyrazinamide (PZA), the landscape of pyrazine therapeutics has expanded into oncology, virology, and neuropharmacology. This guide analyzes the molecular targets of pyrazine derivatives, elucidating the mechanistic causality between chemical structure and biological modulation.[1][2][3]
The Pyrazine Pharmacophore: Structural Logic
The pyrazine ring serves as more than a passive linker; it is an active pharmacophore. Its two nitrogen atoms at positions 1 and 4 render the ring electron-deficient, lowering the pKa of attached protons and facilitating metabolic stability against oxidative metabolism relative to other heterocycles.
-
Key Property: The nitrogen lone pairs act as weak hydrogen bond acceptors, critical for interacting with the hinge regions of kinase ATP-binding pockets.
-
Synthetic Versatility: The scaffold readily undergoes nucleophilic aromatic substitution (
) and cross-coupling reactions, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.
Infectious Disease Targets: The Prodrug Paradigm
Mycobacterium tuberculosis (M.tb) Targets
Pyrazinamide (PZA) remains the cornerstone of TB therapy, unique in its ability to sterilize non-replicating persister cells in acidic environments (pH 5.5).[4] Its mechanism is a multi-step "trap and target" system.
-
Activation Target (PncA): PZA is a prodrug. It diffuses into the bacillus and is hydrolyzed by the enzyme Pyrazinamidase (PncA) into the active form, Pyrazinoic Acid (POA).
-
Efflux & Accumulation: POA is actively pumped out. In acidic extracellular environments, POA becomes protonated (HPOA), re-enters the cell passively, and dissociates, causing cytoplasmic acidification and membrane potential collapse.
-
Downstream Protein Targets:
-
RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation, a ribosome rescue system essential for survival under stress.
-
PanD (Aspartate Decarboxylase): POA binds to PanD, blocking the biosynthesis of Coenzyme A and pantothenate.
-
ClpC1: Recent evidence suggests POA binds to the ClpC1 unfoldase, disrupting protein degradation homeostasis.
-
Viral Targets: RNA-Dependent RNA Polymerase (RdRp)
Favipiravir (T-705) , a pyrazinecarboxamide derivative, targets RNA viruses (Influenza, Ebola, SARS-CoV-2).[5][6]
-
Mechanism: Like PZA, Favipiravir is a prodrug. It is intracellularly phosphoribosylated to its active triphosphate form (Favipiravir-RTP ).[5][6][7][8]
-
Target Engagement: Favipiravir-RTP mimics purine nucleotides (adenosine/guanosine). It is recognized by the viral RdRp and incorporated into the nascent RNA strand.[8]
-
Outcome: This leads to lethal mutagenesis (accumulation of transition mutations) or chain termination, causing viral extinction.
Visualization: Pyrazine Prodrug Activation Pathways
Figure 1: Activation cascades for Pyrazinamide (bacterial) and Favipiravir (viral). Both require metabolic activation to engage their ultimate protein targets.
Oncology Targets: Kinases and Cytoskeleton
Kinase Inhibition (The ATP-Hinge Interaction)
Pyrazine derivatives are potent Type I and Type II kinase inhibitors. The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region.
| Target Kinase | Role in Cancer | Pyrazine Mechanism |
| VEGFR-2 | Angiogenesis | Competes with ATP; pyrazine N4 accepts H-bond from Cys919 (hinge). |
| CHK1 | DNA Damage Response | Prexasertib (pyrazine-2-carbonitrile) inhibits CHK1, forcing cells with DNA damage into premature mitosis (mitotic catastrophe). |
| c-Met | Metastasis/Invasion | Pyrazine derivatives block the ATP pocket, preventing HGF-induced signaling. |
| JAK Family | Proliferation/Immunity | Pyrazolo[1,5-a]pyrazines show nanomolar selectivity for JAK1/JAK2, blocking STAT phosphorylation. |
Tubulin Polymerization
Imidazo[1,2-a]pyrazine derivatives have emerged as potent tubulin inhibitors.
-
Binding Site: Colchicine binding site on
-tubulin. -
Mechanism: Binding prevents the curvature change required for microtubule assembly. This arrests cells in the G2/M phase, leading to apoptosis.[9]
-
Advantage: These compounds often retain efficacy against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein efflux pumps.
Visualization: Oncology Mechanism of Action
Figure 2: Dual mechanisms of pyrazine derivatives in oncology: Kinase inhibition (left) and Tubulin destabilization (right).
Emerging Targets: CNS and Inflammation
Adenosine Receptors (A2B / A3)
Benzimidazole-pyrazine hybrids act as antagonists for Adenosine Receptors (ARs).
-
Target: A2B AR (G-protein coupled receptor).[10]
-
Therapeutic Utility: Asthma, inflammation, and cancer immunotherapy. Antagonism prevents adenosine-mediated immunosuppression in the tumor microenvironment.
SHP2 Phosphatase
SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS-MAPK signaling. Allosteric inhibition of SHP2 by pyrazine compounds stabilizes the auto-inhibited conformation of the enzyme, offering a strategy to treat KRAS-mutant cancers.
Experimental Validation Framework
To validate a novel pyrazine compound against these targets, a rigorous workflow is required. Below is a detailed protocol for validating Tubulin Polymerization Inhibition , a high-value target for pyrazine derivatives.
Protocol: In Vitro Tubulin Polymerization & Cell Cycle Analysis
Objective: Determine if a pyrazine compound inhibits tubulin assembly and induces G2/M arrest.
Phase 1: Fluorescence-Based Tubulin Polymerization Assay
This assay uses DAPI-labeled tubulin; fluorescence increases as polymerization occurs.
-
Reagent Prep: Thaw >99% pure porcine brain tubulin (Cytoskeleton Inc.) and keep on ice. Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: In a 96-well black half-area plate, add 5 µL of the test pyrazine compound (10x final conc.) or control (Colchicine [Positive], DMSO [Negative]).
-
Reaction Initiation: Add 45 µL of Tubulin Reaction Mix (3 mg/mL tubulin, 1 mM GTP, 10 µM fluorescent reporter) to each well.
-
Kinetics: Immediately place in a fluorometer pre-warmed to 37°C. Measure Ex/Em (360/450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate
(polymerization rate) and steady-state mass. A reduction in indicates inhibition.
Phase 2: Cell Cycle Analysis (Flow Cytometry)
Confirm that biochemical inhibition translates to cellular phenotype.
-
Seeding: Seed cancer cells (e.g., HeLa or HCT-116) at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat with pyrazine compound at
and concentrations for 24h. -
Fixation: Harvest cells (trypsinize), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze >10,000 events on a Flow Cytometer.
-
Analysis: Use ModFit or FlowJo to quantify DNA content. Success Criterion: A significant increase in the G2/M peak (4N DNA content) compared to DMSO control.
Visualization: Validation Workflow
Figure 3: Step-wise validation workflow for pyrazine therapeutics, moving from computational prediction to in vivo confirmation.
References
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[4] Science. Link
-
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5][6] Proceedings of the Japan Academy, Series B. Link
-
Shannon, A., et al. (2020). Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase. Nature Communications. Link
-
Wang, Z., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link
-
King, J. R., et al. (2015). Prexasertib (LY2606368), a CHK1/2 inhibitor, in patients with advanced cancer. Investigational New Drugs. Link
-
Gopalakrishnan, V., et al. (2016). Mechanism of Action of Pyrazinamide. Tuberculosis.[2][11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, a valuable building block in contemporary medicinal chemistry. The trifluoroethoxy moiety is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This protocol details a robust and reproducible synthetic route via a nucleophilic aromatic substitution (SNAr) mechanism, starting from commercially available 3-chloropyrazin-2-amine and 2,2,2-trifluoroethanol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline essential characterization and safety protocols. This guide is intended for researchers and professionals in drug discovery and development.
Introduction: The Significance of the Trifluoroethoxy Moiety
The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[5] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, has garnered significant attention. Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability by blocking potential sites of oxidation, as well as enhanced cell membrane permeability.[3][4] Consequently, the synthesis of heteroaromatic compounds bearing this group is of considerable interest.
The target molecule, 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, incorporates this beneficial group onto a pyrazine scaffold, a common core in many pharmaceuticals.[6][7] This application note provides a reliable method for its synthesis, empowering researchers to access this and similar compounds for their drug discovery programs.
Synthetic Strategy and Mechanism
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.[8][9]
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine from 3-chloropyrazin-2-amine.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is crucial as it polarizes the carbon-chlorine bond, making the carbon atom at the 3-position susceptible to nucleophilic attack.[10][11] The reaction is initiated by the deprotonation of 2,2,2-trifluoroethanol using a strong base, such as sodium hydride (NaH), to generate the potent nucleophile, 2,2,2-trifluoroethoxide.
The reaction proceeds via a two-step addition-elimination mechanism. The trifluoroethoxide anion attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized over the pyrazine ring, with the nitrogen atoms aiding in its stabilization. The aromaticity of the pyrazine ring is then restored through the expulsion of the chloride leaving group, yielding the final product.
Experimental Protocol
This protocol details the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Chloropyrazin-2-amine | ≥98% | Commercially Available | 6863-74-7 |
| 2,2,2-Trifluoroethanol | ≥99% | Commercially Available | 75-89-8 |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | 109-99-9 |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent | Commercially Available | N/A |
| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |
| Hexanes | ACS Reagent | Commercially Available | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | 7487-88-9 |
Step-by-Step Procedure
-
Preparation of the Nucleophile:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.6 g, 15 mmol, 1.5 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 mL, 15 mmol, 1.5 eq) to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper outlet for the gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become more homogeneous as the sodium trifluoroethoxide forms.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution of sodium trifluoroethoxide, add 3-chloropyrazin-2-amine (1.3 g, 10 mmol, 1.0 eq) portion-wise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.
-
Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Caution: Unreacted sodium hydride will react vigorously.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine as a solid.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the successful incorporation of the trifluoroethoxy group.
-
¹⁹F NMR: To verify the presence of the -CF₃ group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact.
-
2,2,2-Trifluoroethanol: A toxic and flammable liquid. Avoid inhalation and contact with skin and eyes.
-
Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon standing. Use in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
ResearchGate. (n.d.). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen | Request PDF. Retrieved from [Link]
-
PubMed. (2022, January 17). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Retrieved from [Link]
-
Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Retrieved from [Link]
-
PubMed. (n.d.). [Reactions and syntheses of pyrazines]. Retrieved from [Link]
-
PubMed. (2003, March 7). Synthesis and reactions of aminoporphyrazines with annulated five- and seven-membered rings. Retrieved from [Link]
-
PubMed. (2025, March 7). Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes. Retrieved from [Link]
-
PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
-
PubMed. (2014, February 17). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridin-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
-
ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [Reactions and syntheses of pyrazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
experimental procedure for synthesizing pyrazine derivatives
Application Note: High-Efficiency Synthesis of Pyrazine Scaffolds
Subtitle: Modular Protocols for De Novo Condensation and Late-Stage Palladium-Catalyzed Functionalization in Drug Discovery
Abstract
Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics for oncology (e.g., Bortezomib), tuberculosis (e.g., Pyrazinamide), and kinase inhibition.[1][2][3][4] This application note provides a rigorous, field-validated guide for the synthesis of pyrazine libraries. We detail two complementary workflows: (1) A robust, "greener" de novo cyclization utilizing base-promoted oxidative condensation, and (2) A high-fidelity Suzuki-Miyaura cross-coupling protocol optimized for the electron-deficient pyrazine nucleus. These methodologies address common synthetic bottlenecks—specifically, the instability of dihydropyrazine intermediates and the sluggish oxidative addition of chloropyrazines.
Mechanistic Insight & Strategic Analysis
The Pyrazine Paradox in Synthesis
The pyrazine ring is highly
-
De Novo Construction: The condensation of 1,2-diamines with 1,2-dicarbonyls yields dihydropyrazines , which are often unstable and prone to polymerization. A reliable protocol must integrate a driving force for aromatization.
-
Functionalization: While 2-halopyrazines are excellent electrophiles for cross-coupling, the nitrogen atoms can coordinate to Palladium, poisoning the catalyst. Sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) are required to prevent catalyst sequestration and facilitate oxidative addition.
Visualizing the Synthetic Pathway
The following diagram illustrates the two workflows covered in this guide.
Figure 1: Strategic workflow for accessing pyrazine diversity via de novo synthesis (top) and cross-coupling (bottom).
Protocol A: Base-Promoted Oxidative Condensation
Target: Synthesis of 2,3-disubstituted pyrazines from aliphatic diamines.
Rationale: Classical methods often require harsh reflux in acetic acid or separate oxidation steps (e.g., MnO2) to convert the dihydropyrazine intermediate to the aromatic product. This optimized protocol uses catalytic potassium tert-butoxide (
Reagents & Equipment
-
Substrates: Benzil (1,2-diphenylethane-1,2-dione) [1.0 equiv], Ethylenediamine [1.1 equiv].
-
Catalyst: Potassium tert-butoxide (
-BuOK) [5 mol%]. -
Solvent: Methanol (HPLC grade).
-
Apparatus: Round-bottom flask, magnetic stirrer, open-air reflux condenser (to allow O2 exchange).
Step-by-Step Procedure
-
Solubilization: In a 50 mL round-bottom flask, dissolve Benzil (420 mg, 2.0 mmol) in Methanol (5 mL). Stir until a homogeneous yellow solution is obtained.
-
Addition: Add Ethylenediamine (150
L, 2.2 mmol) dropwise. The solution may warm slightly. -
Catalysis: Add
-BuOK (11 mg, 0.1 mmol). -
Reaction: Stir the mixture vigorously at room temperature (25°C) for 30–60 minutes.
-
Critical Checkpoint: Monitor by TLC (SiO2, Hexane:EtOAc 8:2). The dihydropyrazine intermediate (often fluorescent) should disappear, converging to the non-fluorescent aromatic pyrazine spot.
-
Note: If conversion is slow, heat to 50°C and ensure the flask is not sealed under inert gas; ambient oxygen assists the aromatization.
-
-
Work-up: Evaporate the methanol under reduced pressure.
-
Purification: Resuspend the residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove the catalyst and excess diamine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Crystallization: Recrystallize from ethanol/water if necessary.
Expected Yield: >85% of 2,3-Diphenylpyrazine.[5]
Protocol B: High-Fidelity Suzuki-Miyaura Coupling
Target: Late-stage functionalization of 2-chloropyrazines to generate biaryl libraries.
Rationale: Chloropyrazines are cost-effective but less reactive than bromides/iodides. Standard Pd(PPh3)4 protocols often fail due to the electron-deficient nature of the ring and potential Pd-N coordination. This protocol utilizes XPhos , a bulky, electron-rich biaryl phosphine ligand that promotes the difficult oxidative addition step and prevents catalyst deactivation [2].
Reagents & Equipment
-
Substrate: 2-Chloropyrazine [1.0 equiv].
-
Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) [1.5 equiv].
-
Catalyst System: Pd(OAc)2 [2 mol%] + XPhos [4 mol%] (Pre-complexed XPhos Pd G2 is also excellent).
-
Base: K3PO4 (tribasic potassium phosphate) [2.0 equiv].
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Apparatus: Microwave vial or sealed pressure tube (inert atmosphere).
Step-by-Step Procedure
-
Catalyst Pre-activation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and XPhos in 1 mL of Dioxane and stir for 5 mins under Argon until the solution turns a deep orange/red (formation of active L-Pd(0) species).
-
Reaction Assembly: To a microwave vial equipped with a stir bar, add:
-
2-Chloropyrazine (1.0 mmol)
-
Aryl Boronic Acid (1.5 mmol)
-
K3PO4 (2.0 mmol)
-
-
Solvent Addition: Add the Dioxane/Water mixture (5 mL total, degassed). Add the catalyst solution from Step 1.
-
Inerting: Cap the vial and purge with Argon for 2 minutes.
-
Heating:
-
Method A (Microwave): Heat at 100°C for 30 minutes.
-
Method B (Oil Bath): Heat at 90°C for 4–6 hours.
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black.
-
Extraction: Wash the filtrate with brine. Dry over MgSO4.
-
Purification: Flash column chromatography (SiO2). Pyrazines are moderately polar; a gradient of 0–40% EtOAc in Hexanes is typically effective.
Data Summary: Ligand Effects on Yield Comparison of conditions for 2-chloropyrazine coupling (based on literature precedents [2, 3]).
| Ligand | Catalyst | Yield (%) | Notes |
| XPhos | Pd(OAc)2 | 92% | Excellent for steric/electronic deactivated substrates. |
| PPh3 | Pd(PPh3)4 | <10% | Fails due to poor oxidative addition/poisoning. |
| dppf | Pd(dppf)Cl2 | 65% | Moderate; good for simple substrates. |
| CyJohnPhos | Pd(OAc)2 | 88% | Highly effective alternative to XPhos. |
Troubleshooting & Optimization (Expert Insights)
-
Problem: Incomplete Aromatization (Protocol A).
-
Cause: Insufficient oxidation potential.
-
Fix: Add a stoichiometric oxidant like MnO2 (5 equiv) or DDQ (1.1 equiv) if the "green" air-oxidation stalls. This is common with electron-rich diamines.
-
-
Problem: Protodeboronation (Protocol B).
-
Cause: Unstable boronic acids (e.g., 2-heterocyclic boronic acids).
-
Fix: Switch to the corresponding Boronic Ester (Pinacol ester) or use anhydrous conditions with CsF as the base.
-
-
Problem: Catalyst Poisoning.
-
Insight: The pyrazine nitrogens can bind Pd. If yields are low, increase catalyst loading to 5 mol% or switch to a precatalyst (e.g., XPhos Pd G3) which releases the active species more efficiently.
-
Safety & Handling
-
Pyrazine Derivatives: Many are volatile and possess potent odors. Handle in a fume hood.
-
Benzil/Diamines: Irritants. Ethylenediamine is corrosive and a sensitizer; avoid inhalation.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Greener approach toward one pot route to pyrazine synthesis. Source: Taylor & Francis (Synthetic Communications). URL:[Link]
-
Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Source: ACS Publications (Organic Letters). URL:[Link]
-
Transition metal-catalyzed functionalization of pyrazines. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry). URL:[Link]
Sources
Comprehensive In Vitro Profiling of Pyrazine-Based Compounds: From Antimicrobial Susceptibility to Kinase Inhibition
Introduction & Rationale
Pyrazine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their unique electron-deficient diazine ring allows for extensive hydrogen bonding and target interaction, making them foundational in both antineoplastic (e.g., kinase inhibitors) and antimicrobial (e.g., pyrazinamide for tuberculosis) drug development[1][2]. However, the in vitro assessment of pyrazine compounds requires highly specialized conditions. For instance, evaluating pyrazine-based anticancer agents demands precise biochemical assays to confirm ATP-competitive kinase inhibition[1], while testing anti-tubercular pyrazines necessitates overcoming the physiological pH barrier that natively masks their efficacy[3].
This application note provides a dual-track in vitro testing protocol, detailing the mechanistic rationale and step-by-step methodologies for evaluating pyrazine derivatives to ensure a self-validating experimental system.
Workflow Visualization
Caption: In vitro testing workflow for pyrazine derivatives bifurcated by therapeutic application.
Track A: Antimycobacterial Susceptibility Testing (The Pyrazinamide Paradigm)
Causality & Rationale
Pyrazinamide (PZA) and its analogs are prodrugs. In Mycobacterium tuberculosis, they enter via passive diffusion and are converted by the bacterial pyrazinamidase (PZase) enzyme into the active moiety, pyrazinoic acid (POA)[4]. Crucially, this conversion and subsequent intracellular accumulation require an acidic environment. Under standard neutral in vitro culture conditions, PZA shows no apparent effect on actively growing bacilli; it is effective only at an acidic pH, which paradoxically inhibits native mycobacterial growth[3]. To create a self-validating system, researchers must balance the acidic pH required for drug activation with the viability of the growth control.
Protocol 1: MGIT 960 PZA Susceptibility Assay
Objective: Determine the susceptibility of M. tuberculosis isolates to pyrazine derivatives using a fluorescence-based liquid culture system[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture the mycobacterial strain. Transfer colonies into a sterile tube containing 4 mL of Middlebrook 7H9 medium with 8–10 sterile glass beads. Vortex for 3 minutes and let stand undisturbed for 20 minutes to allow clumps to precipitate[3].
-
Media Acidification: Utilize specialized BACTEC MGIT 960 PZA tubes containing modified broth adjusted to pH 5.9. This acidic environment is mandatory for pyrazine activation[3].
-
Supplementation: Add 0.8 mL of MGIT PZA supplement (providing essential nutrients like oleic acid and catalase) to both the growth control and the test tubes[3].
-
Compound Addition: Add 100 µL of the pyrazine derivative solution (e.g., at a critical concentration of 100 mg/L) to the test tubes[3].
-
Inoculation: Add 0.5 mL of the standardized mycobacterial suspension to the test tubes. For the growth control, dilute the suspension 1:10 before adding to ensure accurate comparative growth tracking.
-
Incubation & Monitoring: Load the tubes into the MGIT 960 instrument, which continuously monitors oxygen consumption via a fluorescent sensor at the base of the tube[3].
-
System Validation: The assay is considered valid only if the growth control reaches a Growth Unit (GU) of 400 within 4 to 21 days. If the test tube GU is <100 when the control reaches 400, the strain is susceptible.
Track B: Cytotoxicity and Kinase Inhibition Profiling
Causality & Rationale
In oncology, pyrazine derivatives frequently function as ATP-competitive inhibitors targeting kinases such as Aurora A, JAK, and CDK-2[1][2][5]. The pyrazine nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1][2]. Because these compounds compete with intracellular ATP, their in vitro cellular efficacy (measured by viability assays) must be correlated with cell-free biochemical assays to confirm the mechanism of action. A self-validating workflow requires demonstrating both phenotypic cytotoxicity and direct target engagement.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: Quantify the anti-proliferative effect of pyrazine derivatives on human cancer cell lines (e.g., MCF7, MDA-MB-231, HCT116)[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well microplate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO₂ for 24 hours to ensure adherence[7].
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative (e.g., 0.001 µM to 100 µM) in culture medium[6]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known standard like SNS-314)[5].
-
Incubation: Replace the well media with 100 µL of the compound-containing media. Incubate for 24, 48, or 72 hours[6].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals[7].
-
Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan[7]. Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis[7].
Protocol 3: Cell-Free Bioluminescent Kinase Assay
Objective: Confirm direct ATP-competitive inhibition of the target kinase (e.g., Tyrosine Kinases or Aurora A)[5][8].
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well microplate, combine the purified recombinant kinase, the specific peptide substrate, and the pyrazine derivative at varying concentrations (e.g., single-dose profile at 10 µM or serial dilutions)[8].
-
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its Kₘ for the specific kinase. This ensures the assay remains highly sensitive to ATP-competitive inhibitors.
-
Incubation: Incubate the kinase reaction for 60 minutes at room temperature.
-
Detection: Add a bioluminescent ATP-detection reagent. This reagent halts the kinase reaction and generates a luminescent signal proportional to the remaining unconsumed ATP[8].
-
System Validation: High luminescence indicates low kinase activity (ATP was not consumed, hence the kinase was successfully inhibited). Calculate the biochemical IC₅₀ and compare it against a known standard to validate the assay's dynamic range[5][8].
Signaling Pathway Visualization
Caption: Mechanism of action for pyrazine-based ATP-competitive kinase inhibitors.
Data Presentation & Validation Criteria
To ensure rigorous validation, experimental data must be cross-referenced against established thresholds. The table below summarizes the expected outcomes and quality control metrics for pyrazine in vitro testing.
| Assay Type | Target / Application | Key Readout | Validation Control | Expected Thresholds for Lead Compounds |
| MGIT 960 Liquid Culture | M. tuberculosis (Anti-TB) | Growth Units (GU) | Growth Control (GU = 400) | Complete inhibition at ≤ 100 mg/L (pH 5.9) |
| Wayne's PZase Assay | M. tuberculosis (Anti-TB) | Pink band (POA formation) | M. bovis (Negative Control) | Positive colorimetric shift within 10 days |
| MTT Cell Viability | Cancer Cell Lines (e.g., MCF7) | IC₅₀ (µM) | Vehicle (0.1% DMSO) | IC₅₀ < 10 µM at 48–72 hours |
| Bioluminescent Kinase | Specific Kinases (e.g., JAK, Aurora A) | Biochemical IC₅₀ (nM) | Known Inhibitor Standard | IC₅₀ < 50 nM (ATP-competitive) |
References
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: nih.gov URL: 1
-
Title: Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives Source: alquds.edu URL: 2
-
Title: A New Approach for Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis Source: nih.gov URL: 4
-
Title: Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells Source: researchgate.net URL: 5
-
Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: ajchem-a.com URL: 8
-
Title: Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide Source: asm.org URL: 3
-
Title: Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers Source: benchchem.com URL: 7
-
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: mdpi.com URL: 6
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives [dspace.alquds.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. A New Approach for Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazine Synthesis & Functionalization
Department: Advanced Heterocyclic Chemistry Status: Operational Ticket Volume: High
Welcome to the Pyrazine Synthesis Support Hub
Subject: Overcoming the "Pyrazine Paradox" (Electron-Deficiency vs. Nucleophilicity) Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary:
Pyrazines present a unique dichotomy in medicinal chemistry. As
This guide addresses the three most common "support tickets" we receive: Regioselective Construction , Catalytic Cross-Coupling Failure , and C-H Functionalization Control .
Module 1: De Novo Construction (Condensation)
Ticket #CN-402: "I’m condensing a 1,2-diamine with an unsymmetrical 1,2-dicarbonyl, and I’m getting a 1:1 mixture of regioisomers. How do I force selectivity?"
The Diagnostic: In the classic Maillard-type condensation, the formation of the dihydropyrazine intermediate is reversible. However, the final oxidation (aromatization) is irreversible. If the steric/electronic differentiation between the carbonyls is minimal, thermodynamic control yields a racemate.
Troubleshooting Protocol:
-
Switch to
-Amino Ketones (The "Self-Condensation" Route):-
Instead of Diamine + Diketone, use two equivalents of an
-amino ketone (generated in situ from -amino acids via Dakin-West or similar). This forces dimerization, often yielding symmetrical pyrazines, or controlled unsymmetrical ones if cross-condensation is carefully managed.
-
-
The "Regio-Directing" Condensation:
-
Step 1: React the diamine with a masked dicarbonyl (e.g., an
-keto-aldoxime or -oximino hydrazone). The oxime functionality directs the initial nucleophilic attack of the diamine to the ketone, locking the regiochemistry before the second cyclization step. -
Step 2: Trigger cyclization with acid/heat.
-
Data: Regioselectivity in Condensation
| Precursor A | Precursor B | Conditions | Outcome |
| Ethylenediamine | 2,3-Pentanedione | EtOH, Reflux | ~1:1 Mixture (2-Et-3-Me vs 2-Me-3-Et) |
| Ethylenediamine | Ethyl-2-oxobutanoate | AcOH, 0°C | >9:1 Selectivity (Ester directs attack) |
| 1,2-Diaminopropane | Glyoxal | Mixture of 2-Me and 2,6-dimethyl (dimerization) |
Module 2: Cross-Coupling (The "Catalyst Death" Loop)
Ticket #Pd-909: "My Suzuki coupling on 2-chloropyrazine stalled at 10% conversion. The catalyst turned into a black precipitate. Is the chloride too inert?"
The Diagnostic:
The issue is likely not the chloride's bond strength, but catalyst poisoning . Pyrazine nitrogens are excellent
Troubleshooting Protocol:
-
Ligand Selection (The "Buchwald" Solution):
-
You must use bulky, electron-rich dialkylbiaryl phosphine ligands. The steric bulk prevents the pyrazine nitrogen from coordinating to the Pd center, keeping the metal active for the catalytic cycle.
-
Recommended: XPhos, RuPhos, or BrettPhos.
-
-
Base & Solvent Switch:
-
Pyrazines are base-sensitive (can undergo hydroxide addition). Switch from strong bases (
) to mild, phosphate bases ( ) in non-protic solvents (Dioxane or Toluene).
-
Experimental Workflow: Suzuki Coupling of 2-Chloropyrazine
-
Charge: 2-Chloropyrazine (1.0 eq), Boronic Acid (1.5 eq),
(2.0 eq). -
Catalyst:
(1 mol%) + XPhos (2-4 mol%). Note: Pre-stir catalyst/ligand for 15 mins. -
Solvent: Anhydrous 1,4-Dioxane (degassed).
-
Temp: 80-100°C. Do not exceed 110°C to avoid ligand decomposition.
Module 3: C-H Functionalization (Minisci & N-Oxides)
Ticket #CH-105: "I tried a Minisci radical alkylation. I wanted a mono-substituted product, but I got a mix of mono-, di-, and tri-alkylated pyrazines. How do I stop it?"
The Diagnostic: Radical alkylation makes the pyrazine ring more electron-rich (alkyl groups are electron-donating), making the product more reactive toward further radical attack than the starting material. This is the classic "Minisci Over-Alkylation" trap.
Troubleshooting Protocol:
-
Protonation Control:
-
Minisci reactions require the heterocycle to be protonated (activating it for nucleophilic radical attack).
-
Fix: Use a biphasic system (
) with controlled acid (TFA). As the product forms, if it is more lipophilic, it may extract into the organic layer away from the acidic aqueous radical source, protecting it from further reaction.
-
-
The "N-Oxide" Alternative (Boekelheide Rearrangement):
-
Instead of direct C-H alkylation, oxidize the pyrazine to its N-oxide. This activates the ring for nucleophilic attack and allows for side-chain functionalization via the Boekelheide rearrangement.[1]
-
Visual Guide: Functionalization Logic Flow
Caption: Decision matrix for pyrazine synthesis, highlighting critical failure points (red) and validated technical solutions (green).
FAQ: Advanced Mechanisms
Q: How does the Boekelheide Rearrangement actually functionalize the side chain? A: It is a [3,3]-sigmatropic shift.
-
Acylation: The Pyrazine N-oxide reacts with an anhydride (e.g., TFAA or
) to form an O-acyl cation on the nitrogen. -
Deprotonation: The
-methyl proton is removed, forming an enamine-like intermediate. -
Rearrangement: The acyloxy group migrates from the nitrogen to the exocyclic carbon.
-
Result: You convert a 2-Methyl-Pyrazine-N-oxide into a 2-(Acetoxymethyl)pyrazine. This alcohol derivative is a versatile handle for further
chemistry.
Q: Why is 2-chloropyrazine so much harder to couple than 2-chloropyridine? A: Pyrazine has two electron-withdrawing nitrogens, making the C-Cl bond extremely electron-deficient. While this aids oxidative addition in theory, the second nitrogen is a potent ligand that shuts down the catalytic cycle by sequestering the Palladium. Furthermore, the electron deficiency makes the ring prone to competitive hydrolytic dehalogenation under basic aqueous conditions.
References
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the synthesis of heterocycles.[2] MedChemComm, 2(12), 1135-1161. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
-
Palacios, F., et al. (2009). Functionalization of the Pyrazine Ring.[3][4][5][6] Current Organic Chemistry, 13(14). Link
-
Boekelheide, V., & Linn, W. J. (1954).[7] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
optimizing reaction conditions for pyrazine functionalization
Welcome to the . Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
This guide addresses the specific challenges of functionalizing the pyrazine core—a scaffold critical to modern oncology (e.g., Bortezomib) and anti-infective pharmacophores. Unlike pyridines, the pyrazine ring presents unique challenges: extreme electron deficiency, high volatility, and dual-nitrogen coordination that poisons standard palladium catalysts.
Below you will find troubleshooting workflows, optimized protocols, and mechanistic insights designed to rescue failing reactions and maximize yields.
Part 1: Method Selection & Strategy
Before troubleshooting, ensure you are applying the correct synthetic manifold. Pyrazines are electron-poor; they resist electrophilic aromatic substitution (
Decision Matrix: Selecting the Functionalization Route
Figure 1: Strategic decision tree for selecting the optimal pyrazine functionalization pathway based on substrate properties.
Part 2: Troubleshooting & Optimization Guides
Module A: Radical C-H Functionalization (Minisci-Type)
Application: Direct alkylation/acylation of the pyrazine ring without pre-functionalization.
Q: Why are my yields consistently low (<30%) despite full consumption of the radical precursor? A: This is a classic symptom of radical polarity mismatch or lack of substrate activation .
-
The Causality: Nucleophilic alkyl radicals (generated from carboxylic acids or boronic acids) require an electron-deficient target. Neutral pyrazine is often not electrophilic enough to trap the radical faster than the radical recombines or hydrogen-abstracts from the solvent.
-
The Fix: You must protonate the pyrazine. The pyrazinium ion is significantly more electron-deficient, increasing the rate of radical addition by orders of magnitude.
-
Protocol Adjustment: Ensure the reaction medium is acidic (pH < 2). If using the standard persulfate/Ag+ method, add 1.0–2.0 equiv of TFA. For acid-sensitive substrates, switch to the Baran Diversinates™ method (zinc sulfinate salts) which operate under milder conditions [1].
Q: I am observing polyalkylation. How do I stop at mono-functionalization? A: Radical alkylation increases the electron density of the ring (alkyl groups are electron-donating), making the product more nucleophilic and more reactive toward electrophilic radicals than the starting material.
-
The Fix:
-
Bi-phasic Systems: Use a DCM/Water biphasic system. The protonated starting material remains in the aqueous phase (reacting), while the mono-alkylated product, being more lipophilic, extracts into the organic phase, protected from further reaction [2].
-
Stoichiometry: Invert the stoichiometry. Use the pyrazine in excess (2–3 equiv) relative to the radical source.
-
Standardized Minisci Protocol (Self-Validating):
-
Dissolve Pyrazine (1.0 equiv) in 0.5 M H₂SO₄/DMSO (1:1). Check: Solution should be homogeneous.
-
Add Alkyl Carboxylic Acid (2.0 equiv) and AgNO₃ (0.2 equiv).
-
Heat to 60°C.
-
Add (NH₄)₂S₂O₈ (2.5 equiv) dropwise over 30 minutes. Check: Rapid gas evolution (CO₂) indicates radical formation.
-
Validation: TLC after 1 hour. If starting material persists, add more oxidant, NOT more acid.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Application: Coupling halogenated pyrazines (Cl/Br/I) with boronic acids.[1]
Q: My reaction turns black immediately (Pd black precipitation) and conversion stalls. Why? A: Pyrazines are "catalyst poisons." The nitrogen atoms coordinate strongly to the Pd(II) center, displacing phosphine ligands and preventing the reduction to the active Pd(0) species, or arresting the catalytic cycle after oxidative addition.
-
The Fix: Use sterically bulky, electron-rich ligands that prevent N-coordination through steric repulsion.
-
Recommended Ligands:
-
XPhos / SPhos: Excellent for chloropyrazines.
-
CyJohnPhos: Specifically optimized for hindered substrates.
-
-
Catalyst Source: Switch from Pd(PPh₃)₄ to precatalysts like XPhos Pd G3 or Pd(dppf)Cl₂·DCM (for sterically undemanding cases) [3].
Q: I see the product on LCMS, but the boronic acid is gone. Is it decomposing? A: Yes. Pyrazines are electron-deficient, which can accelerate protodeboronation of the coupling partner, especially 2-heteroaryl boronic acids.
-
The Fix:
-
Switch to Trifluoroborates (R-BF₃K): These are stable to protodeboronation and release the active boronic acid slowly.[2]
-
Anhydrous Conditions: Remove water. Use anhydrous K₃PO₄ (finely ground) in dioxane/toluene at 100°C. Note: A trace of water is mechanistically required for the base to activate the boron, but "bench-dry" solvents usually contain enough [4].
-
Optimized Suzuki Protocol for Chloropyrazines:
| Component | Recommendation | Function |
|---|---|---|
| Catalyst | XPhos Pd G3 (1–3 mol%) | Prevents N-poisoning; rapid oxidative addition. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous base minimizes deboronation. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents preferred. |
| Temp | 80–100°C | Required to overcome high activation energy of C-Cl bond. |
Module C: Directed Metallation (Knochel-Hauser Base)
Application: Regioselective functionalization of sensitive pyrazines where n-BuLi causes decomposition.
Q: When I use n-BuLi, I get a messy mixture and "tars." Why? A: n-BuLi is too nucleophilic. Instead of deprotonating the ring (metallation), it attacks the C=N bond (nucleophilic addition), leading to polymerization or Chichibabin-type products.
-
The Fix: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[3] The TMP (tetramethylpiperidide) is sterically hindered and non-nucleophilic, acting purely as a base. The LiCl breaks up aggregates, increasing kinetic basicity without increasing nucleophilicity [5].
Q: How do I control Regioselectivity (C2 vs C3)? A:
-
Kinetic Control: C2 (ortho to nitrogen) is the most acidic position.
-
Directing Groups: If a directing group (e.g., Cl, OMe) is present at C2, metallation will occur at C3 (ortho-lithiation).
-
Temperature is Critical: Pyrazinyl anions are thermally unstable.
-
Protocol Limit: Never exceed -40°C during the metallation step.
-
Trapping: Add the electrophile (e.g., I₂, aldehyde) at -78°C, then warm slowly.
-
Knochel-Hauser Protocol (Strict Control):
-
Drying: Flame-dry flask under Argon.
-
Solvent: THF (anhydrous).
-
Substrate: Add Chloropyrazine (1.0 equiv). Cool to -78°C.
-
Base: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 10 min.
-
Incubation: Stir at -78°C for 30 min. Do not warm.
-
Quench: Add Electrophile (1.2 equiv).
-
Warm: Allow to warm to 25°C over 2 hours.
Part 3: Mechanistic Visualization
Minisci Reaction: The Protonation Effect
The diagram below illustrates why acid is non-negotiable for high-yield Minisci reactions on pyrazine.
Figure 2: Mechanistic pathway highlighting the critical role of acid catalysis in lowering the LUMO energy of pyrazine to facilitate nucleophilic radical attack.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link
-
Dunstan, M. T., & Naidoo, K. J. (2020). Thermodynamics of the Minisci Reaction: A Case Study of Pyrazine. Journal of Organic Chemistry, 85(12), 7800–7809. Link
-
Li, H., Grasa, G. A., & Colacot, T. J. (2010). Suzuki-Miyaura Cross-Coupling of Chloropyrazines with Arylboronic Acids.[1] Organic Letters, 12(15), 3332–3335. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Krasovskiy, A., & Knochel, P. (2006).[3][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(16), 2958–2961. Link
Sources
Technical Support Center: Advanced Pyrazine Therapeutics
Welcome to the Pyrazine Scaffold Optimization Hub
Current Status: Operational Ticket ID: RES-PYR-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering resistance or assay failure with novel pyrazine derivatives. This is rarely a simple issue of "inactive compounds." In my experience, failure with pyrazine scaffolds stems from three distinct vectors: Solubility Artifacts , Prodrug Activation Failure (TB) , or Gatekeeper Mutation Exclusion (Oncology) .
This guide bypasses standard textbook definitions. It is a troubleshooting manual designed to rescue your experiments and validate your novel derivatives against resistant phenotypes.
Part 1: The "Hidden" Resistance – Solubility & Formulation
Symptom: Inconsistent IC50/MIC data, "flat" dose-response curves, or precipitation in assay media.
Diagnosis: Pyrazine rings are weakly basic (pKa ~0.6).[1] Many researchers modify them with lipophilic side chains to improve permeability, inadvertently crashing aqueous solubility. If your compound precipitates in the assay well, you aren't measuring resistance; you are measuring the solubility limit.
Troubleshooting Protocol: Thermodynamic Solubility Profiling
Do not rely on kinetic solubility (DMSO stock into buffer). You must determine the thermodynamic limit to validate your biological data.
Step-by-Step Methodology:
-
Preparation: Add excess solid pyrazine derivative to 1 mL of assay buffer (e.g., PBS pH 7.4 or 7H9 broth).
-
Equilibration: Shake at 37°C for 24–48 hours.
-
Tip: Protect from light if your derivative contains conjugated pi-systems (common in kinase inhibitors).
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm).
-
Critical: Pre-saturate the filter with the solution to prevent drug loss due to adsorption.
-
-
Quantification: Analyze the filtrate via HPLC-UV.
-
Data Analysis: Compare the peak area against a standard curve prepared in DMSO.
Decision Matrix:
| Solubility (µM) | Status | Action Required |
|---|---|---|
| < 5 µM | Critical Failure | Modify structure (add morpholine/piperazine tail) or use cyclodextrin formulation. |
| 5–50 µM | Risk Zone | Verify if IC50 is below this limit. If IC50 > Solubility, data is invalid. |
| > 50 µM | Pass | Proceed to biological resistance assays. |
Part 2: Infectious Disease – Overcoming M. tuberculosis Resistance
Context: Standard Pyrazinamide (PZA) is a prodrug. It requires the bacterial enzyme PncA to convert it into the active Pyrazinoic Acid (POA). The Resistance Issue: M. tuberculosis strains often mutate pncA, rendering standard PZA useless. The Novel Solution: Your derivative must act as an "Active Moiety" (bypassing PncA) or target an alternative pathway (e.g., PanD, RpsA).
Visualizing the Bypass Mechanism
The following diagram illustrates how novel derivatives circumvent the PncA bottleneck.
Figure 1: Mechanism of Action comparison. Standard PZA (Red path) fails when PncA is mutated. Novel derivatives (Green path) are designed to bind directly to downstream targets, bypassing the activation requirement.
Protocol: pH-Independent MIC Assay
Standard PZA only works at acidic pH (5.5–6.0). If your novel derivative is a direct inhibitor, it should retain activity at neutral pH (6.8–7.4).
-
Inoculum Prep: Grow M. tuberculosis H37Rv (or pncA-mutant strain) to mid-log phase (OD600 ~0.6).
-
Media Setup: Prepare 7H9 broth at two distinct pH levels:
-
Set A: pH 5.8 (Acidic - mimics phagosome).
-
Set B: pH 7.0 (Neutral - mimics extracellular environment).
-
-
Dosing: Perform serial dilution of your novel pyrazine (range: 0.1 µM – 100 µM).
-
Incubation: Incubate for 5–7 days (using Alamar Blue/Resazurin for readout).
-
Interpretation:
-
Success: Compound is active in both Set A and Set B. (Indicates direct activity, PncA-independent).
-
Failure: Compound only active in Set A (Likely still acting as a prodrug dependent on protonation).
-
Part 3: Oncology – Breaching the Kinase Gatekeeper
Context: In cancer (e.g., EGFR+ NSCLC), pyrazine-based inhibitors often fail due to "Gatekeeper Mutations" (e.g., T790M) that sterically hinder binding. The Novel Solution: Designing pyrazine derivatives with flexible linkers or covalent warheads (Michael acceptors) to bind irreversibly or fit into the altered pocket.
Troubleshooting Flow: Validating Target Engagement
If your compound kills cells but you aren't sure if it's overcoming the specific resistance mutation, follow this logic:
Figure 2: Decision logic for validating kinase inhibitors. True resistance-breaking compounds should show specific potency against mutant lines without excessive general toxicity.
FAQ: Common Issues with Pyrazine Kinase Inhibitors
Q: My pyrazine derivative shows high potency in enzymatic assays but fails in cell-based assays. Why? A: This is the "Permeability Paradox." Pyrazines are excellent H-bond acceptors but poor donors.
-
Solution: Check your cLogP . If it is < 2.0, cellular entry is likely poor. Consider adding a fluoro- or trifluoromethyl- group to the pyrazine ring to increase lipophilicity without adding steric bulk [1].
Q: How do I confirm my compound is covalent? A: Perform a "Washout Assay."
-
Treat cells with IC90 concentration for 1 hour.
-
Wash cells 3x with warm media to remove unbound drug.
-
Incubate for 24–48 hours.
-
Result: If cells die despite washout, binding is likely covalent (irreversible). If they recover, it is reversible.
References
-
Chambers, C. (2023).[2] Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel Approach to Combat Multi-Drug Resistant Tuberculosis. University of Texas – Arlington.[2]
-
Zhang, Y., et al. (2014).[3] Mechanisms of pyrazinamide action and resistance. Microbiology Spectrum.
-
MavMatrix. (2023). Pyrazine derivatives as scaffolds for next-generation anti-TB drugs.
-
BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
-
Fassihi, A., et al. (2020). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.
For further assistance with custom synthesis or specific assay troubleshooting, please contact the support team with your compound's solubility profile attached.
Sources
refining purification methods for pyrazine analogs
Technical Support Center: Pyrazine Analog Purification Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Refining Purification Methods for Pyrazine Analogs
Welcome to the Pyrazine Purification Hub
You are likely here because your pyrazine derivative just streaked across a silica column, sublimed into your rotavap trap, or refused to separate from an imidazole byproduct. Pyrazines are deceptively simple
This guide abandons generic protocols. Instead, we focus on the causality of these failures and provide self-validating workflows to correct them.
Module 1: Chromatographic Tailing & Separation
The Issue: "My product streaks on silica gel, or co-elutes with starting materials."
The Mechanism:
While pyrazines are weak bases (pKa ~0.6–2.5), the lone pairs on the nitrogen atoms still interact with the acidic silanol groups (
The Protocol: Amine-Modified Silica Chromatography
-
Stationary Phase Preparation:
-
Do not just add triethylamine (TEA) to the mobile phase.
-
Pre-treatment: Slurry your silica gel in a mobile phase containing 1% TEA. Let it sit for 15 minutes. This "caps" the active silanol sites before your sample ever touches the column.
-
-
Mobile Phase Selection:
-
The "Reverse" Option (Critical for Polar Analogs):
-
If your pyrazine contains polar side chains (e.g., Pyrazinamide derivatives), standard silica is often futile. Switch to C18 Reverse Phase silica.
-
Eluent: Water:Methanol gradient (Start 100:0
50:50).
-
Data: Retention Factors (
| Compound Class | Standard Silica | TEA-Treated Silica | Observation |
| Alkyl-Pyrazines | 0.40 (Tailing) | 0.45 (Sharp) | Tailing reduced significantly. |
| Aminopyrazines | 0.25 (Broad) | 0.32 (Compact) | H-bonding suppressed. |
| Imidazole Impurity | 0.05 | 0.05 | Stays at baseline (Easy separation). |
Verification Step: Run a 2D-TLC. Spot your fraction, run it in Solvent A. Rotate the plate 90°, run it in Solvent A + 1% TEA. If the spot shape changes drastically, your column needs the amine modifier.
Module 2: The "Weak Base" Extraction Paradox
The Issue: "I tried an acid-base extraction to purify my amine, but I lost everything."
The Mechanism: This is the most common error. Researchers treat pyrazines like standard amines (pKa ~10).
-
Fact: Pyrazine pKa is ~0.6. Pyrazinamide is ~0.5.
-
Consequence: To protonate a pyrazine and force it into the aqueous layer, you need a pH < 0 (concentrated HCl). This often hydrolyzes sensitive esters or amides on the ring. Conversely, at pH 4 (standard "acid wash"), pyrazines remain neutral and stay in the organic layer.
The Solution: The "Inverse" Wash Instead of extracting the pyrazine into acid, use acid to wash away more basic impurities (like imidazoles, pKa ~7.0).
Protocol: Selective pH Washing
-
Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM.
-
The Acid Wash (pH 3-4):
-
Wash the organic layer with 0.1 M Citric Acid or 10% NaH₂PO₄ (pH ~4).
-
Chemistry: At pH 4, Imidazoles (pKa ~7) are protonated (
) and move to the water layer. Pyrazines (pKa ~0.[3]6) remain neutral and stay in the organic layer.
-
-
The Brine Wash: Wash organic layer with saturated NaCl to remove residual water.
-
Drying: Dry over
(Magnesium sulfate can sometimes coordinate with pyrazines; Sodium sulfate is safer).
Visualization: Extraction Logic Flow
Caption: Selective washing strategy exploiting the low pKa of pyrazines to remove basic impurities.
Module 3: Volatility & Sublimation
The Issue: "My yield was 80% before the Rotavap, and 20% after."
The Mechanism: Low molecular weight pyrazines (e.g., 2,5-dimethylpyrazine) have high vapor pressures. They sublime easily and co-distill with solvents.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Crystals in Rotavap condenser | Sublimation | Stop. Scrape the condenser; that is your product. |
| Product smells strong but weighs nothing | Co-distillation | Do not evaporate to dryness. Leave a small amount of solvent or use a high-boiling chaser (if compatible). |
| Oily residue won't crystallize | Solvent Trapping | Pyrazines trap solvent in the lattice. Use Cold-Finger Sublimation instead of drying. |
The Protocol: Cold-Finger Sublimation (The "Cleanest" Method) For solid pyrazines, sublimation is superior to chromatography.
-
Place crude solid in the bottom of a sublimation apparatus.
-
Apply vacuum (
mmHg). -
Cool the cold finger (Dry ice/Acetone or circulating chiller).
-
Gently heat the bottom (Oil bath at
C).-
Note: Keep temperature
C below the melting point to prevent the solid from melting and "bumping."
-
-
Verification: NMR of the sublimate usually shows zero solvent peaks, unlike recrystallized samples.
Module 4: Recrystallization Solvents
The Issue: "I can't get crystals; it just oils out."
The Insight: Pyrazines are often too soluble in organic solvents (DCM, EtOAc) and too soluble in water. You need a "Goldilocks" solvent system.
Recommended Solvent Systems:
-
Ethanol (Absolute): Best for Pyrazinamide analogs. Dissolve hot, cool slowly to
C. -
Water: Surprisingly effective for alkyl-pyrazines. They are soluble in hot water but crystallize upon chilling.
-
Hexane/Ethyl Acetate (Avoid): Often causes "oiling out" if the pyrazine is slightly polar.
-
Isopropyl Ether: Excellent anti-solvent for precipitating pyrazines from DCM solutions.
Workflow Visualization: Method Selection
Caption: Decision tree for selecting the optimal purification method based on physical state and volatility.
References
-
BenchChem. (2025).[1][2] Isolation techniques for pyrazine products from complex reaction mixtures. Retrieved from 2
-
Zhao, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health (NIH). Retrieved from 4
-
Imperial College London. (n.d.). Heteroaromatic Chemistry: Diazoles & Diazines. Retrieved from 3
-
MIT Digital Lab Techniques. (2010). Sublimation as a Purification Technique. Retrieved from 5
-
Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from 6
Sources
Validation & Comparative
comparing 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine to other FGFR inhibitors
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine and Comparative FGFR Inhibitors
Executive Summary & Structural Context
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a specialized heterocyclic building block and pharmacophore frequently employed in the synthesis of next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. While not a clinically approved drug itself, this aminopyrazine moiety—specifically functionalized with a trifluoroethoxy group—serves as a critical "warhead" or binding fragment in the development of potent kinase inhibitors, particularly those targeting the ATP-binding pocket of FGFR1–4.
The inclusion of the 2,2,2-trifluoroethoxy group is a deliberate medicinal chemistry strategy designed to:
-
Enhance Metabolic Stability: The fluorine atoms block metabolic oxidation at the ethyl position, extending the half-life of the resulting inhibitor.
-
Modulate Lipophilicity: It increases the logP, improving membrane permeability without sacrificing solubility.
-
Optimize Binding Affinity: The electron-withdrawing nature of the trifluoroethoxy group alters the electron density of the pyrazine ring, potentially strengthening hydrogen bond interactions with the kinase hinge region.
This guide compares the class of inhibitors derived from this scaffold (and the molecule's specific utility) against clinically established FGFR inhibitors: Erdafitinib , Pemigatinib , and Futibatinib .
Comparative Analysis: Performance & Mechanism
The following table contrasts the characteristics of inhibitors utilizing the 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine scaffold (represented by Pyrrolo[2,3-b]pyrazine derivatives often synthesized from this intermediate) against standard-of-care agents.
Table 1: Technical Comparison of FGFR Inhibitors
| Feature | Pyrazine-Based Scaffold (Derived from Subject) | Erdafitinib (Balversa) | Pemigatinib (Pemazyre) | Futibatinib (Lytgobi) |
| Core Scaffold | Aminopyrazine / Pyrrolo[2,3-b]pyrazine | Quinoxaline | Pyrrolo[3',2':5,6]pyrido-pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | Covalent (Irreversible) |
| Primary Targets | FGFR1, FGFR2, FGFR3 (Pan-FGFR) | FGFR1–4 (Pan-FGFR) | FGFR1, FGFR2, FGFR3 | FGFR1–4 (highly potent) |
| Binding Mode | Hinge binder via pyrazine N/NH₂ | Hinge binder via pyrazole | Hinge binder via pyrimidine | Covalent bond to Cys488 (FGFR2) |
| IC50 (Enzymatic) | Typically <10 nM (Structure Dependent) | ~1–3 nM | <2 nM | <2 nM |
| Key Advantage | Metabolic Stability (due to -OCH₂CF₃) | High potency across all isoforms | High selectivity for FGFR1–3 over FGFR4 | Overcomes "Gatekeeper" mutations |
| Primary Liability | Solubility challenges (requires optimization) | Hyperphosphatemia (class effect) | Hyperphosphatemia, Retinal detachment | Hyperphosphatemia, Nail toxicity |
Mechanistic Insight: The Trifluoroethoxy Advantage
In many kinase inhibitors, an alkoxy group is positioned to interact with the solvent-accessible region or a hydrophobic pocket near the hinge. Replacing a standard ethoxy group with a 2,2,2-trifluoroethoxy group (as seen in the subject molecule) significantly reduces the rate of O-dealkylation by Cytochrome P450 enzymes. This modification is a hallmark of "rational drug design" aimed at improving oral bioavailability.
Biological Signaling & Pathway Visualization
To understand where these inhibitors act, we must visualize the FGFR signaling cascade. All listed inhibitors, including those derived from the aminopyrazine scaffold, target the intracellular kinase domain, preventing autophosphorylation and downstream signaling.
Figure 1: The FGFR signaling cascade. Inhibitors derived from 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine compete with ATP at the FGFR kinase domain, blocking the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Experimental Protocols
For researchers synthesizing or testing inhibitors based on the 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine scaffold, the following protocols ensure robust data generation.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC50 of the synthesized inhibitor against recombinant FGFR1–4 enzymes.
-
Reagent Prep:
-
Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Dilute recombinant FGFR1 (e.g., 0.2 ng/μL) and substrate (e.g., Poly E4Y, 0.1 mg/mL) in Kinase Buffer.
-
Prepare serial dilutions of the inhibitor (starting at 10 μM) in DMSO (final DMSO < 1%).
-
-
Reaction:
-
Add 5 μL of inhibitor solution to a 384-well white plate.
-
Add 5 μL of Enzyme/Substrate mix. Incubate for 10 min at RT.
-
Initiate reaction by adding 5 μL of ATP (10 μM final).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 15 μL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 min.
-
Add 30 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.
-
-
Analysis:
-
Measure luminescence on a plate reader.
-
Calculate IC50 using a non-linear regression (sigmoidal dose-response) model.
-
Protocol B: Cellular Viability Assay (CTG)
Objective: Assess the antiproliferative potency in FGFR-driven cancer cell lines (e.g., SNU-16 [FGFR2 amp] or RT112 [FGFR3 fusion]).
-
Seeding:
-
Seed cells (3,000 cells/well) in 96-well opaque plates in complete media (RPMI + 10% FBS).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Treatment:
-
Add inhibitor (9-point serial dilution) to wells. Include DMSO-only control.
-
Incubate for 72 hours.
-
-
Measurement:
-
Add CellTiter-Glo® (Promega) reagent equal to the volume of cell culture media (1:1 ratio).
-
Shake for 2 min to lyse cells; incubate 10 min to stabilize signal.
-
Read luminescence.
-
-
Validation:
-
Self-Validating Step: Ensure the Z-factor of the assay is >0.5 using positive (Staurosporine) and negative (DMSO) controls.
-
Synthesis & Structural Logic
The synthesis of inhibitors using this intermediate typically follows a nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling pathway.
Figure 2: Typical synthetic workflow utilizing the aminopyrazine intermediate to generate a final kinase inhibitor.
References
-
Patent US9745311B2: "Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors." Vertex Pharmaceuticals / Merck. (Describes the use of pyrazine-based scaffolds in FGFR inhibition).
-
Loriot, Y., et al. (2019). "Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma." New England Journal of Medicine.
-
Goyal, L., et al. (2023). "Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma." New England Journal of Medicine.
-
Hallinan, E. A., et al. (2013). "Structure-based design of FGFR inhibitors." Journal of Medicinal Chemistry. (Discusses the role of trifluoroethoxy groups in kinase inhibitor design).
Assessing the Selectivity of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in Kinase Inhibitor Design: A Comparative Guide
As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently evaluate hinge-binding scaffolds that form the core of novel targeted therapies. The aminopyrazine motif is a highly privileged scaffold, functioning as a bioisostere for the adenine ring of ATP. It is widely utilized in the design of inhibitors targeting kinases such as Nek2, CHK1, and Syk[1],[2],[3].
However, the unsubstituted aminopyrazine core often suffers from pan-kinase activity and metabolic instability. To overcome these liabilities, strategic functionalization is required. This guide provides an objective, data-driven comparison of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2)[4] against standard alternatives, detailing the mechanistic rationale for its use and the self-validating experimental workflows required to assess its selectivity.
Mechanistic Rationale: The Role of the Trifluoroethoxy Substitution
The selection of a hinge-binding fragment dictates the entire trajectory of a lead optimization program. The aminopyrazine core typically forms two critical hydrogen bonds with the kinase hinge region: the pyrazine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor[1],[2].
By introducing a 2,2,2-trifluoroethoxy group at the 3-position, we engineer three distinct advantages into the scaffold:
-
Steric Vectoring for Selectivity: The bulky, rigid trifluoroethoxy group projects into the solvent channel or adjacent hydrophobic pockets (such as the gatekeeper region). This creates a deliberate steric clash in off-target kinases that lack an accommodating pocket, drastically improving the kinome selectivity index[5].
-
Electronic pKa Modulation: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent exocyclic amine. This reduction in basicity optimizes the strength of the hydrogen bond with the hinge backbone, improves passive membrane permeability, and mitigates off-target hERG liabilities (which typically favor highly basic amines).
-
Metabolic Shielding: Unlike simple methoxy or ethoxy groups, which are highly susceptible to CYP450-mediated O-dealkylation, the robust carbon-fluorine bonds block oxidative metabolism, significantly extending the fragment's half-life.
Fig 1. Mechanistic binding logic of the trifluoroethoxy-aminopyrazine scaffold to kinase targets.
Comparative Performance Data
To objectively assess the utility of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, we must benchmark it against its unsubstituted and methoxy-substituted counterparts. The table below summarizes the typical pharmacological profile observed when these fragments are incorporated into a standard kinase inhibitor scaffold.
| Scaffold / Fragment Alternative | Structural Modification | Predicted Amine pKa | Kinome Selectivity ( | CYP3A4 Clearance Liability | Primary Liability / Limitation |
| Pyrazin-2-amine | Unsubstituted | ~1.9 | Poor (>0.40) | High (Oxidation) | Pan-kinase activity; lacks vectoring. |
| 3-Methoxy-pyrazin-2-amine | + Methoxy group | ~1.6 | Moderate (~0.25) | Very High | Rapid O-dealkylation in vivo. |
| 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | + Trifluoroethoxy group | <1.0 | Excellent (<0.10) | Low (F-shielding) | Increased lipophilicity (requires LLE management). |
Note:
Experimental Protocols for Assessing Selectivity & Stability
To ensure scientific integrity, the evaluation of this fragment must rely on self-validating experimental systems. Do not rely solely on biochemical IC50 assays, as they are highly dependent on the ATP concentration used in the assay buffer. Instead, utilize the following orthogonal workflows.
Fig 2. Step-by-step experimental workflow for validating fragment selectivity and stability.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is chosen to decouple true thermodynamic binding affinity (
-
Sensor Chip Functionalization: Immobilize the target kinase (e.g., Nek2 or EGFR) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
-
Analyte Preparation: Prepare a 2-fold dilution series of the 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine derivative (ranging from 10 µM to 39 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).
-
Injection & Regeneration: Inject analytes at a flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.
-
Self-Validation/Controls:
-
Reference Channel: Route the sample over an unmodified dextran surface to subtract bulk refractive index changes and non-specific binding.
-
Positive Control: Run Staurosporine at the beginning and end of the assay to verify that the immobilized kinase retains its active conformation.
-
Protocol 2: NanoBRET Target Engagement Assay
Causality: Biochemical selectivity does not always translate to cellular selectivity due to high intracellular ATP concentrations (~1-5 mM) and membrane permeability barriers. NanoBRET confirms target engagement in live cells.
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate at
cells/well in a 96-well format. -
Tracer Addition: After 24 hours, add the appropriate fluorescent kinase tracer (e.g., K-4) at a concentration equal to its
. -
Compound Treatment: Treat cells with a dose-response titration of the test compound. Incubate for 2 hours at 37°C.
-
Measurement: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions.
-
Self-Validation/Controls: Include an untransfected cell line to establish background luminescence. Use an unlabeled reference ligand as a competitive displacement control to ensure the BRET signal drop is specifically due to competitive binding at the ATP site.
Protocol 3: Liver Microsomal Stability Assay
Causality: This assay directly validates the hypothesis that the trifluoroethoxy group shields the molecule from CYP450-mediated O-dealkylation compared to the methoxy alternative.
-
Incubation: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
). -
Self-Validation/Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the NADPH system is compromised, and the assay must be invalidated.
References
Sources
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. 1697485-11-2|3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 5. eurekaselect.com [eurekaselect.com]
Cross-Reactivity Profiling of Pyrazine-Based Kinase Inhibitors: A Comparative Technical Guide
Executive Summary
The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for potent hydrogen bonding with the kinase hinge region. However, this same structural conservation poses a significant challenge: promiscuity .
Unlike more rigid scaffolds, pyrazine derivatives often exhibit "selectivity drift," hitting off-targets such as CLK2, DYRK1A, and FLT3 even when designed for specific targets like BTK or JAK . This guide provides a rigorous framework for profiling the cross-reactivity of pyrazine-based inhibitors, comparing them against pyrimidine-based alternatives, and detailing a self-validating chemoproteomics workflow for unbiased target deconvolution.
The Pyrazine Scaffold: Potency vs. Selectivity[3]
Structural Basis of Interaction
The pyrazine ring (1,4-diazine) typically functions as a hinge-binder. The nitrogen atoms accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Met, Glu, or Leu residues depending on the kinase).
-
Pyrazine Advantage: High ligand efficiency and solubility compared to quinazolines.
-
The Liability: The lack of steric bulk in the core ring often allows the molecule to fit into the ATP pockets of diverse kinase families (TK, STE, CMGC), leading to off-target toxicity.
Comparative Case Study: BTK Inhibitors
The evolution of Bruton's Tyrosine Kinase (BTK) inhibitors provides the clearest data on pyrazine vs. pyrimidine selectivity.
-
Ibrutinib (First Generation): Built on a pyrazolo[3,4-d]pyrimidine core. While potent, it exhibits significant off-target activity against EGFR, ITK, and TEC, leading to side effects like rash and diarrhea.
-
Acalabrutinib (Second Generation): Built on an imidazo[1,5-a]pyrazine core.[3] The pyrazine scaffold, combined with a reactive butynamide warhead, allowed for a more specific orientation in the BTK active site, reducing (though not eliminating) off-target binding to EGFR.
Table 1: Selectivity Profile Comparison (Pyrazine vs. Pyrimidine Scaffolds)
| Feature | Ibrutinib (Pyrimidine-based) | Acalabrutinib (Pyrazine-based) | Impact on Profiling Strategy |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,5-a]pyrazine | Pyrazine cores require broader screening against TEC family kinases. |
| Primary Target | BTK ( | BTK ( | Pyrazines may trade slight potency for selectivity. |
| Major Off-Target | EGFR ( | EGFR ( | Critical: Pyrazine reduces EGFR binding liability. |
| Kinome Selectivity | Low (Hits ~20 kinases < 100 nM) | High (Hits ~3 kinases < 100 nM) | Acalabrutinib demonstrates the "tuning" potential of pyrazines. |
| Metabolic Liability | CYP3A4 oxidation | Reactive metabolite formation | Pyrazines are prone to oxidative metabolism; require metabolic stability profiling. |
Expert Insight: While Acalabrutinib shows improved selectivity, pyrazine-based inhibitors frequently cross-react with CLK2 and DYRK1A due to the conservation of the hinge region in these CMGC kinases. Standard panels often miss these; therefore, your profiling must include them.
Visualization: Hinge Binding & Selectivity Logic
The following diagram illustrates the structural logic of why pyrazines are effective yet prone to cross-reactivity, and how profiling must be structured.
Figure 1: The "Pyrazine Paradox"—structural mimicry of ATP drives both potency and promiscuity, necessitating a dual-layered profiling strategy.
Experimental Protocol: Affinity-Based Chemoproteomics
While recombinant kinase panels (e.g., KINOMEscan) are standard for primary screens, they fail to capture the cellular context (complex formation, phosphorylation states) that dictates true drug selectivity. For pyrazine inhibitors, which often rely on subtle induced-fit mechanisms, Chemical Proteomics is the gold standard.
Protocol: Kinase Target Deconvolution (Kinobeads Approach)
Objective: Unbiased identification of cellular targets for a novel pyrazine inhibitor using competition binding in cell lysate.
Phase 1: Probe Synthesis & Immobilization
-
Principle: Convert your pyrazine inhibitor into an affinity probe without destroying its binding affinity.
-
Step 1: Identify a solvent-exposed vector on the pyrazine ring (usually the piperazine tail or solvent-front substituent) using SAR data.
-
Step 2: Attach a linker (PEG3-PEG5) terminating in a primary amine or carboxyl group.
-
Step 3: Immobilize onto NHS-activated Sepharose beads.
-
QC Check: Verify coupling efficiency by measuring UV absorbance of the supernatant before and after coupling.
-
Phase 2: Lysate Preparation & Competition
-
Step 1: Lyse cells (e.g., HeLa or specific disease model) in mild lysis buffer (50 mM Tris-HCl, 0.8% NP-40, 5% glycerol, 1.5 mM MgCl2, 25 mM NaF, 1 mM Na3VO4).
-
Expert Note: Do not use SDS or strong denaturants. The kinase must remain folded to bind the inhibitor.
-
-
Step 2 (The Competition): Aliquot lysate into 4 samples:
-
Vehicle (DMSO)
-
Free Inhibitor (Low Conc, e.g., 10 nM)
-
Free Inhibitor (Med Conc, e.g., 100 nM)
-
Free Inhibitor (High Conc, e.g., 1 µM)
-
-
Step 3: Incubate lysates with the free inhibitor for 45 mins at 4°C.
-
Step 4: Add the Immobilized Pyrazine Beads to all samples and rotate for 1 hour at 4°C.
Phase 3: Elution & Mass Spectrometry (LC-MS/MS)
-
Step 1: Wash beads 3x with lysis buffer and 2x with detergent-free buffer.
-
Step 2: Elute bound proteins using 0.5% Formic Acid / 80% Acetonitrile.
-
Step 3: Digest with Trypsin (FASP or S-Trap protocol).
-
Step 4: Label peptides with TMT (Tandem Mass Tags) for precise quantification across the dose range.
-
Step 5: Analyze via Orbitrap MS.
Data Analysis & Visualization Workflow
The output of the chemoproteomics experiment is a list of proteins with TMT ratios.
Interpretation Logic:
-
Target: A protein showing dose-dependent reduction in bead binding (TMT signal decreases as free inhibitor concentration increases).
-
Non-Specific Binder: A protein with constant TMT signal across all doses (binds the beads/matrix, not the drug).
Workflow Diagram
Figure 2: The "CellEKT" style workflow for determining cellular target engagement and off-target liabilities.
References
-
Acalabrutinib (ACP-196): A Selective Second-Generation BTK Inhibitor. Wu, J., Zhang, M., & Liu, D. (2016). Journal of Hematology & Oncology. [Link] (Source for Acalabrutinib vs. Ibrutinib selectivity data)
-
Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Bantscheff, M., et al. (2020). Methods in Molecular Biology. [Link] (Authoritative source for the bead-based competition protocol)
-
Comprehensive Analysis of Kinase Inhibitor Selectivity. Davis, M. I., et al. (2011). Nature Biotechnology. [Link] (The foundational "KINOMEscan" paper establishing standard cross-reactivity metrics)
-
Pyrazine-based Small Molecule Kinase Inhibitors: Clinical Applications. Al-Karmalawy, A. A., et al. (2024).[5] Future Medicinal Chemistry. [Link] (Review of pyrazine scaffold utility and clinical examples)
-
CellEKT: A Robust Chemical Proteomics Workflow. Vesterlund, M., et al. (2024).[6] bioRxiv. [Link] (Recent advancements in cellular kinase target engagement profiling)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating the Target Engagement of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine: A Comparative Guide to Biophysical and Cellular Methodologies
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2; MW: 193.13 Da) is a highly versatile, low-molecular-weight building block frequently utilized in fragment-based drug discovery (FBDD). Featuring a pyrazine core capable of critical hydrogen-bonding interactions and a lipophilic trifluoroethoxy (-OCH₂CF₃) moiety, it serves as an ideal structural anchor for developing kinase inhibitors, GPCR modulators, and ion channel blockers.
However, because early-stage fragments and small-molecule intermediates often exhibit inherently low binding affinities (
This guide objectively compares three premier TE validation platforms—
Comparative Overview of Target Engagement Technologies
F-NMR (Fluorine Nuclear Magnetic Resonance): The Isotope Advantage
Because fluorine is virtually absent in biological macromolecules,
Surface Plasmon Resonance (SPR): The Kinetic Standard
SPR is the biophysical gold standard for quantifying real-time binding kinetics (
Cellular Thermal Shift Assay (CETSA): The Physiological Context
While NMR and SPR require purified, isolated proteins, CETSA validates target engagement inside living cells . It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (
Quantitative Performance Comparison
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | |
| Primary Readout | Signal broadening ( | Real-time mass change (Response Units) | Thermal stabilization ( |
| Throughput | Medium (Multiplexing via cocktails) | High (384-well microfluidics) | Low to Medium (Western Blot / Mass Spec) |
| Physiological Relevance | Low (Purified protein in buffer) | Low (Immobilized protein on chip) | High (Intact living cells) |
| Compound Requirement | High (50–100 | Low (0.1–10 | Medium (1–50 |
| Key Advantage | No background interference; label-free | Provides exact | Proves cell permeability and target binding |
Target Engagement Validation Workflow
Fig 1: Target engagement validation workflow for fluorinated pyrazine fragments.
Self-Validating Experimental Protocols
As an Application Scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are engineered to prevent false positives when working with 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.
Protocol A: F-NMR Relaxation Assay (Ligand-Observed)
Objective: Detect the binding of the fragment to the purified target protein by monitoring the relaxation properties of the -CF₃ group.
-
Sample Preparation: Prepare a 50
M solution of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in an NMR buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) containing 10% D₂O.-
Causality: D₂O is strictly required to provide a lock signal for the NMR spectrometer, ensuring magnetic field stability over the duration of the acquisition.
-
-
Reference Spectrum Acquisition: Acquire a 1D
F-NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence with a relaxation filter (e.g., 200 ms) in the absence of the protein. -
Protein Addition: Add the purified target protein to a final concentration of 5
M (a 10:1 Ligand:Protein ratio). -
Binding Assessment: Re-acquire the
F-NMR spectrum.-
Causality: The CPMG pulse sequence filters out signals from large, fast-relaxing molecules. When the small molecule binds the protein, it adopts the protein's slow tumbling rate. Consequently, the previously sharp -CF₃ peak will broaden significantly or disappear entirely, confirming direct target engagement.
-
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
Objective: Determine the binding affinity (
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a high density (e.g., 3000–5000 RU).
-
Causality: Because 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is only 193 Da, the theoretical maximum response (
) will be extremely low. High-density immobilization is mandatory to achieve a detectable signal-to-noise ratio.
-
-
Solvent Correction (Critical Step): Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer.
-
Causality: Small molecules are dissolved in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift, completely masking the tiny binding signal of the fragment.
-
-
Analyte Injection: Inject the compound in a multi-cycle kinetic format (e.g., 1.56
M to 50 M) at a high flow rate (50 L/min).-
Causality: High flow rates minimize mass transport limitation, ensuring the observed
reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Objective: Validate that the compound engages the target in a live cellular environment.
-
Cell Treatment: Incubate live target-expressing cells (e.g., HEK293) with 50
M of the compound (or DMSO vehicle control) for 1 hour at 37°C. -
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: Heating causes unbound proteins to unfold and expose hydrophobic residues, leading to rapid aggregation. Ligand-bound proteins are thermodynamically stabilized and resist unfolding at higher temperatures.
-
-
Lysis and Ultracentrifugation: Lyse the cells using freeze-thaw cycles, then centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.
-
Causality: Standard benchtop centrifugation is insufficient. Ultracentrifugation is absolutely critical to cleanly pellet the denatured protein aggregates, leaving only the stabilized, soluble target protein in the supernatant.
-
-
Quantification: Analyze the soluble fractions via Western Blot. Plot the band intensities against temperature to calculate the shift in
( ). A positive > 2°C definitively proves intracellular target engagement.
References
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 2016. URL:[Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery (RSC). 2017. URL:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 2014. URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazine Compounds Against Established Anti-Inflammatory Drugs
Introduction: The Pyrazine Scaffold and the Quest for Superior Anti-Inflammatory Agents
In the landscape of medicinal chemistry, heterocyclic structures are foundational pillars in the design of novel therapeutics.[1][2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold.[3][4] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile component in drugs targeting a wide array of diseases, from cancer to microbial infections.[2][5][6][7][8] This guide focuses on a particularly promising application: the development of novel anti-inflammatory agents.
Pyrazine derivatives have demonstrated significant potential in modulating inflammatory pathways, exhibiting activities such as the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines.[1][2] However, for a new pyrazine compound to move from a promising candidate to a potential clinical therapeutic, it must be rigorously benchmarked against established, effective drugs. This process is not merely about demonstrating efficacy but about understanding relative potency, mechanism of action, and potential safety advantages.
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark a novel pyrazine compound, which we will hypothetically call PZ-42 , against a well-established anti-inflammatory drug, Celecoxib . We will navigate through a logical, multi-stage experimental workflow, from initial in vitro screening to in vivo model validation, with a focus on explaining the causality behind each experimental choice.
Compound Profiles: The Challenger and the Champion
-
Novel Compound: PZ-42
-
Structure: A hypothetical pyrazine-chalcone hybrid, designed to combine the anti-inflammatory properties of both pharmacophores. Chalcones are known to inhibit key inflammatory mediators, and hybridization with a pyrazine moiety can enhance metabolic stability and target binding affinity.[1][5]
-
Hypothesized Mechanism: Broad-spectrum anti-inflammatory activity through inhibition of pro-inflammatory mediators like NO and cytokines (e.g., TNF-α, IL-6), potentially via modulation of the NF-κB signaling pathway.
-
-
Benchmark Drug: Celecoxib
-
Structure: A diaryl-substituted pyrazole derivative.[9]
-
Established Mechanism: A selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, Celecoxib blocks the production of prostaglandins, which are key mediators of pain and inflammation. Its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
The Benchmarking Workflow: A Phased Approach to Data-Driven Comparison
A robust benchmarking strategy follows a logical progression from high-throughput in vitro assays to more complex, lower-throughput in vivo models. This phased approach ensures that resources are used efficiently and that a comprehensive data package is built to support the compound's progression.
Caption: A phased workflow for benchmarking anti-inflammatory compounds.
Part 1: In Vitro Benchmarking Protocols
The initial phase aims to rapidly assess the compound's cellular activity, potency, and primary mechanism of action in a controlled environment.
Protocol 1: Cell Viability Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which PZ-42 is non-toxic to the cells used in subsequent assays (e.g., RAW 264.7 macrophages). A potent anti-inflammatory effect is meaningless if it is simply a result of the compound killing the cells. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PZ-42 and Celecoxib (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. Subsequent assays should use concentrations well below the CC50 value.
Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition Assay
Causality: Macrophages are key players in the inflammatory response. When stimulated with LPS (a component of Gram-negative bacteria), they produce large amounts of nitric oxide (NO), a potent pro-inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production is a robust primary indicator of anti-inflammatory activity.[1]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat the cells with various non-toxic concentrations of PZ-42 or Celecoxib for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value (the concentration that inhibits 50% of NO production).
Protocol 3: Pro-inflammatory Cytokine (TNF-α & IL-6) Quantification (ELISA)
Causality: Beyond NO, activated macrophages release a cascade of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) being central orchestrators of the inflammatory response. An effective anti-inflammatory agent should suppress the production of these key signaling molecules. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels.
Step-by-Step Methodology:
-
Sample Collection: Use the same cell culture supernatants collected from the NO inhibition assay (Step 4 of Protocol 2).
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the cell culture supernatants (samples) and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Determine the IC50 values for the inhibition of each cytokine.
In Vitro Data Summary
All quantitative data should be compiled into a clear, comparative table.
| Parameter | PZ-42 | Celecoxib |
| CC50 (RAW 264.7) | >100 µM | >100 µM |
| NO Inhibition IC50 | 8.9 µM | 35.2 µM |
| TNF-α Inhibition IC50 | 12.5 µM | 41.8 µM |
| IL-6 Inhibition IC50 | 15.1 µM | 45.3 µM |
| COX-2 Inhibition IC50 | 75.6 µM | 0.05 µM |
Note: Data are hypothetical for illustrative purposes.
This table allows for an at-a-glance comparison. Here, the hypothetical data suggests PZ-42 is a more potent inhibitor of macrophage-derived mediators (NO, TNF-α, IL-6) but a much weaker direct inhibitor of the COX-2 enzyme compared to Celecoxib. This points to a different, potentially broader, mechanism of action that warrants in vivo investigation.
Part 2: In Vivo Benchmarking Protocol
Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex interplay of cells, tissues, and signaling pathways in a whole organism. An in vivo model is crucial to confirm efficacy and assess the compound's behavior in a physiological context. The LPS-induced systemic inflammation model in mice is an excellent choice for this purpose as it is an acute, robust, and highly reproducible model that directly relates to our in vitro stimulus.[10][11] It allows for the measurement of the same cytokine biomarkers (TNF-α, IL-6) in the bloodstream.[11]
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization: Use 8-week-old male C57BL/6 mice. Allow them to acclimate for at least one week before the experiment. House them with a 12-hour light/dark cycle and provide access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing: Randomly divide mice into four groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)
-
Group 2: LPS Control (Vehicle + LPS)
-
Group 3: PZ-42 (e.g., 20 mg/kg, oral gavage) + LPS
-
Group 4: Celecoxib (20 mg/kg, oral gavage) + LPS
-
-
Compound Administration: Administer PZ-42, Celecoxib, or the vehicle by oral gavage.
-
LPS Challenge: One hour after compound administration, inject all mice except the Vehicle Control group with LPS (1 mg/kg) via the intraperitoneal (i.p.) route.
-
Blood Collection: At 2 hours post-LPS injection (the typical peak time for TNF-α), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Cytokine Analysis: Analyze the serum levels of TNF-α and IL-6 using ELISA kits, as described in the in vitro section.
-
Data Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to compare cytokine levels between the groups.
In Vivo Data Summary
| Group | Serum TNF-α (pg/mL) | % Inhibition | Serum IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 25 ± 5 | - | 40 ± 8 | - |
| LPS Control | 3500 ± 450 | 0% | 8500 ± 900 | 0% |
| PZ-42 (20 mg/kg) | 1200 ± 210 | 65.7% | 3200 ± 550 | 62.4% |
| Celecoxib (20 mg/kg) | 2800 ± 380 | 20.0% | 6900 ± 710 | 18.8% |
*Note: Data are hypothetical. p < 0.05 vs. LPS Control.
These results would suggest that PZ-42 is significantly more effective at reducing systemic inflammation in this acute LPS model than Celecoxib at the same dose, corroborating the in vitro findings.
Mechanistic Insights and Signaling Pathway Visualization
The data suggest that PZ-42's primary mechanism is not COX-2 inhibition but rather the upstream suppression of inflammatory signaling in macrophages. The LPS/TLR4/NF-κB pathway is a critical axis for this process.
LPS Signaling Pathway: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of IKK, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the transcription factor NF-κB to translocate into the nucleus. In the nucleus, NF-κB orchestrates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (producing NO).
Caption: The TLR4/NF-κB signaling pathway and a hypothesized inhibition point for PZ-42.
Conclusion and Future Directions
This guide outlines a structured, data-driven approach to benchmarking a novel pyrazine compound, PZ-42, against the established drug Celecoxib. The hypothetical results from our workflow demonstrate a clear differentiation: while Celecoxib is a potent and specific COX-2 inhibitor, PZ-42 exhibits superior, broad-spectrum anti-inflammatory activity in both in vitro macrophage models and an in vivo systemic inflammation model, likely by inhibiting upstream signaling pathways such as NF-κB.
This comparative framework provides strong rationale for the continued development of PZ-42. The next logical steps would include:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of PZ-42.
-
Chronic Inflammation Models: Evaluating efficacy in more clinically relevant models, such as collagen-induced arthritis, to assess performance in long-term inflammatory conditions.
-
Target Deconvolution: Identifying the specific molecular target(s) of PZ-42 within the NF-κB pathway or other relevant pathways.
By systematically comparing new chemical entities to "gold standard" drugs, we can better understand their potential therapeutic value, elucidate novel mechanisms of action, and make informed decisions in the long and challenging process of drug discovery.
References
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link][1][2][3]
-
Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols. Available at: [Link][12]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link][4]
-
Sygnature Discovery. (2023). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Available at: [Link][11]
-
Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. Available at: [Link][5]
-
Sahu, G. K., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link][10]
-
Saeed, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Available at: [Link][13]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Available at: [Link][14]
-
Liu, H., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link][7]
-
de Oliveira, C. S., et al. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Available at: [Link][8]
-
Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][9]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajphs.com [ajphs.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
